Cyclohexylhydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-8-6-4-2-1-3-5-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQRDAIAWDPZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064390 | |
| Record name | Hydrazine, cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6498-34-6 | |
| Record name | Cyclohexylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6498-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA9JFS6L93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclohexylhydrazine: Properties, Synthesis, and Applications
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of cyclohexylhydrazine, a versatile chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, molecular structure, synthesis, and reactivity of this compound. It further explores its applications, particularly in the synthesis of complex organic molecules, and provides field-proven experimental insights and safety protocols.
Introduction: The Role of this compound in Modern Synthesis
This compound is an organic compound featuring a hydrazine functional group attached to a cyclohexane ring.[1] It serves as a crucial building block in organic chemistry, enabling the synthesis of a wide array of complex molecules. Its unique structure, combining a reactive hydrazine moiety with a non-polar cyclohexyl group, makes it a valuable precursor for developing pharmaceuticals, agrochemicals, and specialty materials.[1] The hydrazine functional group is a cornerstone of modern synthesis, allowing for the construction of various heterocyclic ring systems like pyrazoles, triazoles, and pyridazines, which are frequently found in biologically active compounds.[2][3] This guide aims to provide an in-depth understanding of its chemical nature, empowering researchers to leverage its full potential in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are dictated by its molecular structure, which consists of a flexible, six-membered aliphatic ring bonded to a highly reactive N-N single bond. The free base is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1] For ease of handling and improved stability, it is often supplied as its hydrochloride salt, a white crystalline powder.
The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain.[4][5] This conformational preference can influence the stereochemical outcome of reactions at the hydrazine moiety.
Chemical Structure of this compound
References
- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. calcasolutions.com [calcasolutions.com]
- 4. Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cyclohexylhydrazine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
This guide provides an in-depth exploration of cyclohexylhydrazine, a versatile reagent in organic synthesis with significant applications in the pharmaceutical and material science industries. This document is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental chemical data, practical synthetic methodologies, and critical safety information.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a cyclohexane ring bonded to a hydrazine functional group.[1] It is a key synthetic intermediate, often used in its free base form or as the more stable hydrochloride salt.
A critical first step in employing any chemical reagent is a thorough understanding of its fundamental properties. The data presented below has been compiled from authoritative sources to ensure accuracy and reliability.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 6498-34-6 | 24214-73-1[2][3] |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₅ClN₂ |
| Molecular Weight | 114.19 g/mol [1][4] | 150.65 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid | White crystalline powder[4] |
| Melting Point | 46-50 °C | 110-114 °C |
| Boiling Point | 77-80 °C @ 12 Torr | Not applicable |
| Solubility | Soluble in organic solvents, limited solubility in water.[1] | Soluble in water |
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most commonly achieved through the reductive amination of cyclohexanone. This method is efficient and scalable, making it suitable for both laboratory and industrial production.
Synthetic Pathway: Reductive Amination of Cyclohexanone
The reaction proceeds via the formation of a cyclohexanone hydrazone intermediate, which is subsequently reduced to yield this compound.[5] The choice of reducing agent is critical to the success of the synthesis, with common options including catalytic hydrogenation or hydride-based reagents.
Caption: Synthetic pathway for this compound from cyclohexanone.
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride
The following protocol is a representative example of the synthesis of this compound hydrochloride from cyclohexanone.
Materials:
-
Cyclohexanone
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Palladium on carbon (10%)
-
Hydrogen gas supply
-
Reaction flask equipped with a magnetic stirrer, condenser, and gas inlet
-
Filter funnel and flask
-
Crystallization dish
Procedure:
-
Hydrazone Formation: In a reaction flask, dissolve cyclohexanone (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise while stirring. The reaction is typically exothermic. After the addition is complete, heat the mixture at reflux for 2 hours to ensure complete formation of the cyclohexanone hydrazone.
-
Catalytic Hydrogenation: Cool the reaction mixture to room temperature. Carefully add 10% palladium on carbon (5 mol%).
-
Reduction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus). Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
-
Salt Formation and Isolation: To the filtrate, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2). The this compound hydrochloride will precipitate as a white solid.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound hydrochloride.
Chemical Reactivity and Synthetic Applications
This compound is a versatile building block in organic synthesis, primarily utilized for its nucleophilic character and its ability to participate in condensation reactions.[4]
Fischer Indole Synthesis
A classic and powerful application of this compound is in the Fischer indole synthesis. This reaction involves the condensation of an aldehyde or ketone with a hydrazine, followed by an acid-catalyzed rearrangement to form an indole ring system. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals.
Caption: Key steps in the Fischer indole synthesis.
Synthesis of Heterocyclic Compounds
Beyond indoles, this compound is a precursor for a variety of other nitrogen-containing heterocycles, such as pyrazoles and pyridazinones.[6] These scaffolds are also of significant interest in drug discovery due to their diverse biological activities.[7]
As a Reducing Agent
The hydrazine moiety in this compound imparts reducing properties to the molecule. It can be employed in specific reduction reactions in organic synthesis, although this application is less common than its use as a nucleophile.[1]
Safety, Handling, and Toxicology
This compound and its salts must be handled with care due to their potential toxicity. Adherence to strict safety protocols is mandatory.
GHS Hazard Classification
The hydrochloride salt is classified as follows:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[8]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[8]
Precautionary Measures and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
First Aid Measures
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
Analytical Characterization
The identity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show characteristic signals for the cyclohexyl protons and the N-H protons of the hydrazine group. ¹³C NMR will show the corresponding signals for the carbon atoms of the cyclohexane ring. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the cyclohexane ring around 2850-2950 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the purity of the sample and allows for the identification of any volatile impurities. |
It is crucial to perform these analyses on newly synthesized or purchased batches of this compound to ensure the quality and consistency of experimental results.
Conclusion
This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its utility in the construction of complex, biologically active molecules, particularly through the Fischer indole synthesis, underscores its importance in drug discovery and development. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective and responsible use in the laboratory.
References
- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. calcasolutions.com [calcasolutions.com]
- 8. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
Foreword: The Strategic Importance of Cyclohexylhydrazine Hydrochloride
An In-Depth Technical Guide to the Synthesis and Preparation of Cyclohexylhydrazine Hydrochloride
In the landscape of modern organic synthesis, the efficacy of complex molecular construction often hinges on the availability and reliability of key intermediates. This compound hydrochloride (CAS No: 24214-73-1) stands out as one such pivotal building block.[1] Its unique structure, combining a saturated carbocyclic ring with the reactive hydrazine moiety, renders it an indispensable precursor in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. This guide provides an in-depth exploration of the prevalent synthetic methodologies for preparing this compound hydrochloride, grounded in mechanistic principles and practical, field-proven protocols. It is designed for researchers, process chemists, and drug development professionals who require a comprehensive and actionable understanding of this versatile chemical intermediate.
Physicochemical Properties and Data
A thorough understanding of a compound's physical properties is the foundation of its effective use and handling in a laboratory setting. The key physicochemical data for this compound hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 24214-73-1 | [1][2] |
| Molecular Formula | C₆H₁₅ClN₂ | [2][3] |
| Molecular Weight | 150.65 g/mol | [2][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 110-114 °C (lit.) | [4] |
| SMILES | C1CCC(CC1)NN.Cl | [3] |
| InChIKey | JZRHODNPRNTXKO-UHFFFAOYSA-N | [3][4] |
Critical Safety and Handling Protocols
Hydrazine and its derivatives are classified as Particularly Hazardous Substances (PHS) and demand rigorous adherence to safety protocols.[5] Both acute and chronic exposure must be avoided.
GHS Hazard Identification:
-
Pictogram: GHS05 (Corrosion)[4]
-
Signal Word: Danger[4]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][4]
Core Handling Precepts:
-
Engineering Controls: All manipulations involving this compound hydrochloride or its precursors (especially hydrazine hydrate) must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][6]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
A flame-resistant lab coat.[5]
-
Chemical splash goggles and a full-face shield, especially when splashing is a risk.[6]
-
Gloves: Butyl rubber is the material of choice for handling hydrazine solutions.[7] For the solid hydrochloride salt, nitrile gloves are a minimum requirement, with double-gloving recommended.[5][6]
-
-
Incompatibilities: Hydrazine derivatives are strong reducing agents. Avoid contact with oxidizing agents, acids, and metal oxides (e.g., iron, copper).[7][8]
-
Waste Disposal: All waste containing hydrazine derivatives is considered hazardous and must be disposed of according to institutional and local regulations. Do not mix with other waste streams.[6]
-
Exposure Response: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5] For inhalation, move the individual to fresh air and seek immediate medical help.[5]
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be approached from two primary retrosynthetic disconnections, which form the basis of the most common preparative routes. This strategy is visualized below.
Caption: Retrosynthetic analysis of this compound hydrochloride.
Synthetic Route 1: Reductive Amination of Cyclohexanone
This is arguably the most prevalent and adaptable method. It proceeds via the initial formation of a cyclohexanone hydrazone intermediate, which is subsequently reduced to the target hydrazine. This approach benefits from readily available starting materials and generally good yields.
Reaction Mechanism
The process involves two key transformations: nucleophilic attack of hydrazine on the carbonyl carbon to form a hydrazone, followed by the reduction of the C=N double bond.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 24214-73-1 [sigmaaldrich.com]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. arxada.com [arxada.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Spectroscopic data (NMR, IR, MS) of Cyclohexylhydrazine
An In-Depth Guide to the Spectroscopic Characterization of Cyclohexylhydrazine
Authored by a Senior Application Scientist
Introduction
This compound (C₆H₁₄N₂) is a valuable chemical intermediate whose utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its molecular structure, comprising a cyclohexane ring bonded to a hydrazine moiety, offers a versatile platform for chemical modification. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process.
This guide provides an in-depth exploration of the expected spectroscopic data for this compound. While a comprehensive, publicly available dataset for this specific molecule is not consolidated in a single source, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We will delve into the causality behind spectral features, providing field-proven insights into data interpretation and acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectrum reveals the electronic environment of each proton, their relative numbers, and the connectivity between them through spin-spin coupling. The cyclohexane ring's protons are diastereotopic (axial and equatorial), leading to complex signal multiplicities, while the hydrazine protons provide a distinct signature.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| -NH-NH₂ | ~3.4 (broad) | Singlet (broad) | N/A | Protons on nitrogen undergo rapid exchange, leading to signal broadening and decoupling from adjacent protons. Chemical shift is concentration and solvent dependent. |
| CH-N | ~2.5 - 2.7 | Multiplet | Complex | This methine proton is deshielded by the adjacent electronegative nitrogen atom. It is coupled to four adjacent methylene protons. |
| CH₂ (axial) | ~1.1 - 1.3 | Multiplet | Complex | Axial protons are typically more shielded (upfield) compared to their equatorial counterparts in a cyclohexane ring. |
| CH₂ (equatorial) | ~1.6 - 1.9 | Multiplet | Complex | Equatorial protons experience less shielding and thus appear further downfield. |
Expertise & Causality: The differentiation between axial and equatorial protons is a key feature of cyclohexane systems. The chair conformation of the ring places these protons in distinct magnetic environments. The methine proton (CH-N) is the most downfield of the aliphatic signals due to the inductive effect of the attached nitrogen atom. The broadness of the N-H signal is a classic indicator of protons attached to a heteroatom, caused by fast chemical exchange and quadrupolar relaxation from the nitrogen atom.[1][2]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width covering -1 to 10 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.[3]
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy provides a distinct signal for each chemically unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical nature.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C -N | ~60 - 65 | The carbon atom directly bonded to the nitrogen is significantly deshielded and appears furthest downfield. |
| C H₂ (C2, C6) | ~33 - 36 | These methylene carbons are adjacent to the methine carbon. |
| C H₂ (C3, C5) | ~25 - 28 | These carbons are beta to the substituent. |
| C H₂ (C4) | ~24 - 26 | This carbon is gamma to the substituent and is typically the most shielded (upfield). |
Trustworthiness & Logic: Due to the plane of symmetry that can pass through the C1-N and C4 bond in a rapidly flipping chair conformation, this compound is expected to show four distinct carbon signals.[4] The chemical shifts are predicted based on the known ranges for substituted cyclohexanes, where carbons closer to an electronegative substituent are shifted further downfield.[5][6] The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to definitively distinguish between CH, CH₂, and CH₃ groups, validating these assignments.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent technique for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
|---|---|---|---|
| 3350 - 3250 | N-H Stretch | Medium, Broad | Characteristic of the primary amine (-NH₂) and secondary amine (-NH-) groups. Broadening is due to hydrogen bonding. |
| 2930 - 2850 | C-H Stretch (sp³) | Strong | Typical for C-H bonds in the cyclohexane ring. |
| 1650 - 1580 | N-H Bend (Scissoring) | Medium | Confirms the presence of the primary amine group (-NH₂). |
| 1470 - 1440 | C-H Bend (Scissoring) | Medium | Corresponds to the bending vibration of the -CH₂- groups in the ring. |
| 1150 - 1050 | C-N Stretch | Medium-Weak | Indicates the stretching vibration of the carbon-nitrogen single bond. |
Expertise & Causality: The most diagnostic peaks for this compound are the N-H stretching bands above 3250 cm⁻¹ and the strong sp³ C-H stretching bands just below 3000 cm⁻¹. The presence of two distinct N-H stretching peaks in this region can sometimes resolve the symmetric and asymmetric stretches of the -NH₂ group. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bending and stretching vibrations unique to the molecule's overall structure.[7][8]
Experimental Protocol: FTIR-ATR Acquisition
-
Sample Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) followed by characteristic fragmentation, which helps to piece together the molecular structure.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Proposed Fragment | Rationale |
|---|---|---|
| 114 | [C₆H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙). Its presence confirms the molecular weight. |
| 83 | [C₆H₁₁]⁺ | Loss of the hydrazine group (·N₂H₃). This cyclohexyl cation is a stable and likely fragment. |
| 85 | [C₅H₉N]⁺˙ | Loss of ·CH₂NH₂ via ring opening and rearrangement. |
| 56 | [C₄H₈]⁺˙ or [C₃H₆N]⁺ | Common fragment from cyclohexane ring cleavage or α-cleavage. |
| 43 | [C₃H₇]⁺ or [CH₃N₂]⁺ | Further fragmentation. |
| 31 | [N₂H₃]⁺ | Hydrazinyl cation. |
Authoritative Grounding & Fragmentation Logic: Upon electron impact, the molecular ion [C₆H₁₄N₂]⁺˙ will form at m/z 114. The most common fragmentation pathway for substituted cyclohexanes is the loss of the substituent, leading to a stable cyclohexyl cation [C₆H₁₁]⁺ at m/z 83.[9] Another key fragmentation for amines and hydrazines is alpha-cleavage, the breaking of a C-C bond adjacent to the C-N bond, which would also contribute to the fragmentation pattern.[10][11][12] The stability of the resulting cations and radicals dictates the relative abundance of the observed peaks.[13]
Visualization of Key Fragmentation Pathway
Caption: Primary fragmentation of the molecular ion.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for GC-MS analysis.
References
- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Cyclohexylamine [webbook.nist.gov]
- 8. Cyclohexane [webbook.nist.gov]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. scienceready.com.au [scienceready.com.au]
- 13. uni-saarland.de [uni-saarland.de]
An In-Depth Technical Guide to the Physical Properties of Cyclohexylhydrazine and its Hydrochloride Salt
Introduction: The Foundational Importance of Physical Properties in Synthesis and Development
In the landscape of pharmaceutical and chemical research, a molecule's fundamental physical properties—such as its melting and boiling points—are not mere data points. They are critical parameters that dictate handling, purification, storage, and formulation strategies. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for efficient and safe laboratory practice. This guide provides a detailed examination of the melting and boiling points of cyclohexylhydrazine and its hydrochloride salt, two compounds of significant interest in organic synthesis. This compound, a versatile intermediate, serves as a crucial building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1][2] Its physical state—liquid or solid at ambient temperature—and its volatility are key considerations for reaction setup and purification. The hydrochloride salt, often favored for its improved stability and handling characteristics, presents a different physical profile that influences its application in synthetic and medicinal chemistry.[3] This document will delve into the theoretical underpinnings of these properties, provide experimentally determined values, and outline detailed protocols for their accurate measurement, ensuring both scientific rigor and laboratory safety.
This compound: A Profile of its Physical State
This compound (CAS RN: 6498-34-6) is an organic compound that appears as a colorless to pale yellow liquid with a distinct amine-like odor.[1] Its utility as a reducing agent and a precursor in the synthesis of pharmaceuticals and agrochemicals makes understanding its physical behavior essential.[1]
Melting and Boiling Point Data
The physical state of a compound at a given temperature and pressure is a direct consequence of the strength of its intermolecular forces. For this compound, these are primarily van der Waals forces and hydrogen bonding. The following table summarizes the key transition temperatures for this compound and its hydrochloride salt.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 6498-34-6 | C₆H₁₄N₂ | 114.19 | 46-50[4][5] | 210.9 (at 760 mmHg)[4] |
| This compound Hydrochloride | 24214-73-1 | C₆H₁₅ClN₂ | 150.65 | 110-114[6][7] | Not Applicable (decomposes) |
The Influence of Pressure on Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Consequently, the boiling point is highly dependent on pressure. For compounds that may be thermally sensitive, distillation under reduced pressure is a common purification technique.[8][9] A general rule of thumb is that for every halving of the pressure, the boiling point of many liquids drops by approximately 10°C.[10] This relationship is crucial for safely handling and purifying compounds like this compound.
The Clausius-Clapeyron equation provides a more quantitative relationship between vapor pressure and temperature, allowing for the estimation of boiling points at different pressures.[11]
ln(P₁/P₂) = -ΔHvap/R × (1/T₁ − 1/T₂)
Where:
-
P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.
-
ΔHvap is the enthalpy of vaporization.
-
R is the ideal gas constant.
The Impact of Salt Formation: this compound Hydrochloride
The conversion of a free base, such as this compound, into its hydrochloride salt dramatically alters its physical properties. This compound hydrochloride (CAS RN: 24214-73-1) is a white to very pale yellow crystalline powder.[12]
Elevated Melting Point: The Role of Ionic Forces
The significantly higher melting point of the hydrochloride salt (110-114 °C) compared to the free base (46-50 °C) is a direct result of the introduction of strong electrostatic forces.[4][5][6][7] In the salt, the hydrazine moiety is protonated, forming a positively charged cyclohexylhydrazinium cation, which then forms a strong ionic bond with the chloride anion.[13] These ion-ion interactions are substantially stronger than the hydrogen bonding and van der Waals forces present in the free base.[14] Overcoming these strong electrostatic forces in the crystal lattice requires significantly more thermal energy, hence the higher melting point.[13][15] This principle is a cornerstone of drug development, where salt formation is often employed to convert liquids or low-melting solids into crystalline solids with improved handling and stability profiles.[3]
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Given the hazardous nature of hydrazine derivatives, which can be corrosive and toxic, adherence to strict safety protocols is imperative.[16][17][18][19]
Safety Precautions for Handling this compound and its Salts
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[18][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For handling larger quantities or when there is a risk of splashing, a face shield is recommended.[16][18]
-
Spill and Waste Management: Have appropriate spill cleanup materials readily available. Dispose of all waste containing this compound or its salts according to institutional and local regulations.[16][20]
Protocol 1: Melting Point Determination using a Digital Melting Point Apparatus
This method is suitable for the crystalline this compound hydrochloride.
Causality of Experimental Choices:
-
Sample Preparation: A finely ground, dry powder ensures uniform heat transfer and a sharp melting point range. A sample height of 2-3 mm is optimal for clear observation without causing an artificially broad melting range.
-
Heating Rate: A rapid initial heating rate is used to quickly approach the expected melting point. A slower ramp rate (1-2 °C/minute) near the melting point is critical for accurately observing the onset and completion of melting.
Methodology:
-
Ensure the sample of this compound hydrochloride is dry and finely powdered.
-
Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the starting temperature to approximately 20°C below the expected melting point (around 90°C).
-
Set the heating rate to a medium rate (e.g., 5-10 °C/minute).
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point range is reported as T1 - T2.
References
- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]
- 2. calcasolutions.com [calcasolutions.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:6498-34-6 | Chemsrc [chemsrc.com]
- 5. CYCLOHEXYLHYDRAZINE6498-34-6,Purity95%_Hangzhou Hairui chemical co.,ltd [molbase.com]
- 6. echemi.com [echemi.com]
- 7. China this compound HYDROCHLORIDE 24214-73-1 Manufacturers, Suppliers, Factory - Keyingchem [m.keyingchemical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cms.qut.edu.au [cms.qut.edu.au]
- 10. nwsci.com [nwsci.com]
- 11. omnicalculator.com [omnicalculator.com]
- 12. spectrumchemical.com [spectrumchemical.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. aksci.com [aksci.com]
- 17. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
Solubility of Cyclohexylhydrazine in common organic solvents
An In-depth Technical Guide to the Solubility of Cyclohexylhydrazine in Common Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in synthetic chemistry. By examining its unique molecular structure, which contains both a nonpolar cyclohexyl moiety and a highly polar hydrazine functional group, we delineate the underlying principles that govern its behavior in various solvent systems. This document offers a theoretical framework based on intermolecular forces, a qualitative assessment of its expected solubility across a spectrum of common organic solvents, and a detailed, field-proven experimental protocol for determining solubility. The insights herein are intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing experimental outcomes.
Introduction: The Significance of this compound Solubility
This compound (CAS No. 6498-34-6) is a valuable building block in organic synthesis, notably in the creation of pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its solubility, a critical parameter that dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective purification strategies such as crystallization and chromatography. Understanding the solubility profile of this compound is not merely an academic exercise; it is a fundamental prerequisite for efficient process development and scalable chemical manufacturing. This guide bridges the gap between theoretical principles and practical application, providing the necessary tools to predict and verify the solubility of this versatile compound.
Physicochemical Profile of this compound
The solubility behavior of a compound is a direct manifestation of its molecular structure and resulting physicochemical properties. This compound possesses a dichotomous nature: a bulky, nonpolar aliphatic ring and a polar, hydrogen-bonding functional group.
-
Molecular Formula: C₆H₁₄N₂
-
Molecular Weight: 114.19 g/mol
-
Appearance: Solid with a melting point of 46-50 °C
-
Boiling Point: ~211 °C
-
Density: ~0.9 g/cm³
-
LogP (Octanol-Water Partition Coefficient): 1.01
The key to its solubility lies in the interplay between two distinct structural features:
-
The Cyclohexyl Ring (C₆H₁₁-): This saturated carbocyclic group is nonpolar and lipophilic. It interacts with solvents primarily through weak van der Waals forces (London dispersion forces). This moiety promotes solubility in nonpolar and weakly polar organic solvents.
-
The Hydrazine Group (-NHNH₂): This functional group is highly polar due to the electronegativity of the nitrogen atoms and the presence of N-H bonds. It can act as both a hydrogen bond donor (from the N-H protons) and a hydrogen bond acceptor (via the lone pairs on the nitrogen atoms). This group drives solubility in polar protic and polar aprotic solvents.
This dual-character structure suggests that this compound will exhibit a broad solubility profile, a valuable attribute for a synthetic intermediate.
A Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[1] A solute will dissolve best in a solvent that shares similar intermolecular forces.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in van der Waals interactions. The cyclohexyl ring of this compound will interact favorably with these solvents. However, the highly polar hydrazine group must be solvated, which these solvents do poorly. Therefore, solubility is expected to be moderate but may be limited.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess dipole moments but lack O-H or N-H bonds for hydrogen bond donation. They can, however, act as hydrogen bond acceptors. They will effectively solvate the hydrazine group via dipole-dipole interactions and by accepting hydrogen bonds. The nonpolar ring is also readily accommodated. High solubility is predicted in this class.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents engage in strong hydrogen bonding. They are excellent solvents for the hydrazine group, acting as both hydrogen bond donors and acceptors. While the nonpolar cyclohexyl group can disrupt the solvent's hydrogen-bonding network, the strong interactions with the hydrazine headgroup are expected to confer significant solubility, especially in alcohols.
The following diagram illustrates these fundamental interactions.
Caption: Intermolecular forces governing solubility.
Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Predicted Solubility | Primary Intermolecular Forces |
| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble | van der Waals forces. The polar hydrazine group limits solubility. |
| Toluene, Benzene | Soluble | van der Waals forces. Aromatic π-system offers some interaction. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Very Soluble | Dipole-dipole interactions, hydrogen bond acceptance. |
| Tetrahydrofuran (THF) | Very Soluble | Dipole-dipole interactions, hydrogen bond acceptance. | |
| Acetonitrile (MeCN) | Soluble | Strong dipole-dipole interactions. | |
| Dimethylformamide (DMF) | Very Soluble | Strong dipole-dipole interactions, hydrogen bond acceptance. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong dipole-dipole interactions, hydrogen bond acceptance. | |
| Polar Protic | Methanol, Ethanol | Miscible/Very Soluble | Extensive hydrogen bonding with the hydrazine group. |
| Water | Soluble | Hydrogen bonding. Limited by the nonpolar cyclohexyl group. | |
| Halogenated | Dichloromethane (DCM) | Soluble | Dipole-dipole interactions. |
| Chloroform | Soluble | Dipole-dipole interactions, weak H-bond donation to hydrazine. |
Experimental Protocol: Isothermal Shake-Flask Method
To validate the predicted solubility and establish quantitative values, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable, self-validating system for determining the solubility of a solid in a solvent.[1]
Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent (analytical grade)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Gas or High-Performance Liquid Chromatograph (GC/HPLC) with a calibrated method for this compound.
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker or on a stir plate set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture vigorously for a minimum of 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. For some systems, 48-72 hours may be necessary.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the vial to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess, undissolved solid to settle completely, leaving a clear, saturated supernatant.
-
-
Sampling:
-
Carefully draw an aliquot of the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the solution into a pre-weighed volumetric flask. This step is crucial to remove any microscopic solid particles.
-
-
Quantification:
-
Record the exact mass of the filtered supernatant collected.
-
Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument (GC or HPLC).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation:
-
Using the measured concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
The workflow for this protocol is visualized below.
Caption: Workflow for experimental solubility determination.
Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship can be exploited for recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling. It is crucial to report solubility data at a specified temperature.
-
Impurities: The presence of impurities, particularly water, in either the this compound or the solvent can significantly alter solubility. Water can form hydrogen bonds and may either increase or decrease solubility depending on the primary solvent. Always use high-purity materials for accurate measurements.
Implications for Research and Development
A thorough understanding of this compound's solubility is directly applicable to several key areas:
-
Reaction Solvent Selection: Choosing a solvent in which all reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields. The broad solubility of this compound offers flexibility, allowing solvent choice to be guided by other factors like reaction temperature or downstream processing.
-
Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Alcohols or mixed solvent systems involving a soluble solvent (like ethanol) and an anti-solvent (like hexane or water) are likely candidates for developing effective recrystallization protocols for this compound.
-
Chromatography: Selecting an appropriate mobile phase for chromatographic purification requires knowledge of the compound's solubility. The data herein can guide the choice of solvent systems for both normal-phase and reverse-phase chromatography.
-
Formulation: In drug development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) is a primary concern. Understanding the solubility of the this compound core can inform strategies for developing soluble derivatives.
Conclusion
This compound presents a classic example of a molecule with dual structural characteristics, resulting in a broad and useful solubility profile. Its nonpolar cyclohexyl ring and polar, hydrogen-bonding hydrazine group allow it to dissolve in a wide array of common organic solvents, from moderately nonpolar aromatics like toluene to highly polar protic solvents like methanol. While high solubility is predicted in most polar aprotic and protic solvents, experimental verification using a robust protocol, such as the shake-flask method described, is strongly recommended for any process-critical application. By leveraging the theoretical principles and practical guidance provided in this document, researchers can confidently and efficiently utilize this compound in their synthetic endeavors.
References
Unlocking the Potential of Cyclohexylhydrazine Derivatives: A Guide to Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylhydrazine and its derivatives represent a class of versatile chemical intermediates that serve as foundational building blocks in a multitude of scientific disciplines. Characterized by a reactive hydrazine moiety attached to a cyclohexyl ring, these compounds offer a unique combination of structural features that are instrumental in the synthesis of complex molecules.[1] Their significance spans from the development of life-saving pharmaceuticals and advanced agrochemicals to the creation of novel materials. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse research applications of this compound derivatives, offering field-proven insights and detailed methodologies for professionals in drug discovery and chemical research. We will delve into their critical role in constructing bioactive heterocyclic scaffolds, their application as potent enzyme inhibitors, and their emerging utility in agrochemistry and materials science, providing a comprehensive resource for harnessing their full potential.
The this compound Scaffold: Synthesis and Fundamental Reactivity
The utility of any chemical scaffold is rooted in its accessibility and predictable reactivity. This compound derivatives are primarily synthesized through established methods of hydrazinolysis, often starting from corresponding cyclohexyl halides or ketones. The hydrochloride salt is a common, stable form used in synthesis, typically appearing as a white crystalline powder with high purity, which is critical for sensitive reactions.
The core reactivity of these compounds is centered on the hydrazine functional group (-NHNH₂). This moiety is a potent nucleophile, enabling a wide range of transformations including condensation reactions with carbonyl compounds to form hydrazones, acylation to produce hydrazides, and participation in cyclization reactions to generate a vast array of nitrogen-containing heterocycles. The cyclohexyl ring, while often considered an inert scaffold, plays a crucial role in modulating the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and receptor-binding affinity.[2]
Below is a generalized workflow for the synthesis of functionalized derivatives, which forms the basis for many of the applications discussed herein.
Diagram: General Synthetic Workflow
Caption: Generalized synthetic pathways from basic precursors to key this compound derivatives.
Application Domain I: Medicinal Chemistry and Drug Development
The structural motifs accessible through this compound chemistry are prevalent in a wide range of biologically active agents. The hydrazide/hydrazine functional group itself is a key pharmacophore in several clinically approved drugs.[3][4]
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that regulate neurotransmitter levels in the brain.[5] Inhibitors of these enzymes are cornerstone therapies for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[5][6] The first generation of MAO inhibitors were hydrazine derivatives like iproniazid and phenelzine, which act as irreversible inhibitors by forming a covalent bond with the enzyme's flavin cofactor.[5][]
The development of pyrazole-based compounds, which can be considered cyclic hydrazine derivatives, represents a significant advancement in this area, offering potential for improved selectivity and safety profiles.[8] Research is focused on creating reversible and selective inhibitors to minimize side effects associated with the older, non-selective drugs.[6][] Acylhydrazone derivatives have recently shown significant promise as potent, reversible, and competitive MAO-B inhibitors.[6]
Diagram: Mechanism of MAO Inhibition by Hydrazine Derivatives
Caption: Simplified schematic of irreversible MAO inhibition by a hydrazine-based compound.
Anticancer Agents
The versatility of the this compound scaffold has been exploited to develop novel anticancer agents targeting various mechanisms.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Certain quinazolinone hydrazine derivatives have been designed as inhibitors of RTKs like MET kinase, which are often overactive in various malignancies.[9] One derivative, CM9, showed a significant antiproliferative effect against lung cancer cells with MET amplification.[9]
-
Induction of Apoptosis: Schiff base complexes of N-cyclohexyl hydrazine carbothioamide with metals like nickel have demonstrated selective cytotoxicity against human colon cancer cells.[10] The mechanism involves inducing nuclear condensation and reducing mitochondrial membrane potential, ultimately leading to proapoptotic cell death via inhibition of Tyrosine kinase.[10]
-
Microtubule Stabilization: Diacylhydrazine-functionalized derivatives have been identified as potential microtubule-stabilizing agents, a mechanism shared by successful chemotherapy drugs like Taxol.[11] These compounds can disrupt tubulin assembly, arrest the cell cycle, and induce apoptosis in cancer cells.[11]
Table 1: Antiproliferative Activity of Selected Hydrazine Derivatives
| Compound Class | Target Cancer Cell Line | Mechanism of Action | IC₅₀ Value | Reference |
| Nickel Schiff Base Complex | HCT-116 (Colon Cancer) | Tyrosine Kinase Inhibition, Pro-apoptosis | 7.9 ± 0.2 µM | [10] |
| Quinazolinone Hydrazide (CM9) | EBC-1 (Lung Cancer) | MET Kinase Inhibition | 8.6 µM | [9] |
| 7-Chloroquinoline Hydrazone | SF-295 (CNS Cancer) | Cytotoxicity | 0.688 µg/cm³ | [12] |
| N-cinnamoyl-N'-acryloyl Hydrazide (I₂₃) | HepG2 (Liver Cancer) | Microtubule Destabilization | 3.36 µM | [11] |
Synthesis of Bioactive Heterocycles
This compound is a cornerstone for synthesizing heterocyclic compounds that form the core of numerous approved drugs.[2] Its reaction with β-dicarbonyl compounds or similar precursors is a classical and efficient route to pyrazoles, a privileged scaffold in medicinal chemistry.[2][13][14] These pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][14] Multicomponent reactions (MCRs) using this compound derivatives offer a rapid and efficient way to build molecular complexity and generate diverse libraries of potential drug candidates in a single step.[13]
Application Domain II: Agrochemicals
The principles of designing biologically active molecules for medicine are often transferable to agriculture. Hydrazine derivatives are crucial in creating effective pesticides, herbicides, and plant growth regulators.[3][15]
-
Fungicides and Bactericides: A series of novel hydantoin cyclohexyl sulfonamide derivatives were synthesized and showed potent inhibitory activity against significant plant pathogens like Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).[16] Several compounds demonstrated efficacy comparable or superior to the commercial fungicide iprodione.[16]
-
Plant Growth Regulators: Maleic hydrazide, a well-known hydrazine derivative, is widely used to regulate plant growth, such as inhibiting sucker growth in tobacco and managing grasses.[15]
The development of new agrochemicals is driven by the need for compounds with novel modes of action to combat resistance and with more favorable environmental profiles. This compound derivatives provide a rich scaffold for this exploration.
Table 2: Antimicrobial Activity of Hydantoin Cyclohexyl Sulfonamide Derivatives
| Compound | Target Pathogen | EC₅₀ Value (µg/ml) | Comparison Standard (EC₅₀) | Reference |
| 3w | Botrytis cinerea | 4.80 | Iprodione ( > 5.0) | [16] |
| 3q | Sclerotinia sclerotiorum | 1.44 | Iprodione (1.39) | [16] |
| 3h | Erwinia carotorora | 2.65 | Streptomycin Sulfate (5.96) | [16] |
Key Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. Here, we detail a self-validating protocol for a key synthetic application.
Protocol: Four-Component Synthesis of Pyrazole Derivatives
This protocol is adapted from established multicomponent reactions involving hydrazine derivatives and serves as a template for synthesizing libraries of substituted pyrazoles.[13]
Objective: To synthesize a highly substituted pyrazole derivative in a one-pot reaction using (4-methoxycyclohexyl)hydrazine as a key building block.
Materials:
-
(4-methoxycyclohexyl)hydrazine hydrochloride
-
An active methylene compound (e.g., ethyl acetoacetate)
-
An aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalyst)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in 10 mL of anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add (4-methoxycyclohexyl)hydrazine hydrochloride (1.0 mmol) and ammonium acetate (1.5 mmol).
-
Causality: Ammonium acetate serves as the ammonia source for the cyclization step. The hydrochloride salt of the hydrazine is used for stability; it will be neutralized in situ.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reactions.
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Trustworthiness: Consistent monitoring by TLC against starting materials ensures the reaction goes to completion and allows for precise determination of the endpoint, preventing the formation of degradation products from excessive heating.
-
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under reduced pressure. c. Pour the concentrated mixture into ice-cold water to precipitate the crude product. d. Filter the solid, wash with cold water, and dry under vacuum. e. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
Future Outlook and Conclusion
The this compound scaffold is a testament to the power of a versatile chemical building block. Its applications are broad and impactful, from treating debilitating neurological diseases and fighting cancer to ensuring global food security through advanced agrochemicals.[5][16] The future of research in this area lies in the rational design of next-generation derivatives with enhanced selectivity, improved potency, and superior safety profiles. The continued exploration of multicomponent reactions will enable the rapid discovery of novel bioactive compounds.[13] Furthermore, the unique electronic and structural properties of these derivatives remain underexplored in materials science, opening new avenues for the development of functional polymers and fluorescent probes.[18] This guide serves as a foundational resource to empower researchers to continue unlocking the immense potential held within this remarkable class of compounds.
References
- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 10. Schiff base-nickel, palladium, and platinum complexes derived from N-cyclohexyl hydrazine carbothioamide and 3-hydroxy-4-methoxybenzaldehyde: Selective antiproliferative and proapoptotic effects against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Simple Diacylhydrazine-Functionalized Cinnamic Acid Derivatives as Potential Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
Introduction: The Emergence of a Versatile Synthetic Building Block
An In-depth Technical Guide to Cyclohexylhydrazine: From Discovery to Application in Modern Synthesis
This compound (C₆H₁₄N₂) is an organic compound featuring a hydrazine functional group attached to a cyclohexane ring.[1] It typically appears as a colorless to pale yellow liquid with a distinct amine-like odor.[1] While not a household name, this molecule serves as a crucial intermediate in the synthesis of a wide array of more complex chemical structures. Its significance is particularly pronounced in the realms of pharmaceutical and agrochemical development, where it functions as a versatile building block for creating novel, biologically active compounds.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Historical Context: The Legacy of Hydrazine Chemistry
The story of this compound is intrinsically linked to the broader history of hydrazine chemistry, which began in the late 19th century. Although specific documentation pinpointing the exact first synthesis of this compound is scarce in publicly available literature, its development can be seen as a logical extension of the foundational work on hydrazine derivatives. The initial synthesis of hydrazine itself is often attributed to the German chemist Theodor Curtius in 1889. This discovery opened up a new frontier in organic chemistry, and the reactivity of the hydrazine moiety (-NHNH₂) quickly became a subject of intense study.[3]
Early pioneers in this field laid the groundwork for the synthesis of various substituted hydrazines. The reactivity of the hydrazine group, being a potent nucleophile and a precursor to various nitrogen-containing heterocycles, made its derivatives attractive targets for synthesis.[3] this compound, with its combination of a reactive hydrazine group and a lipophilic cyclohexyl ring, would have been a natural compound of interest for chemists exploring the structure-activity relationships of new molecules. Its utility lies in its ability to participate in a variety of chemical transformations, including condensation reactions to form hydrazones and as a key component in the synthesis of heterocyclic compounds like pyrazoles and pyridazinones.[2][4][5]
Physicochemical Properties of this compound
A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. This compound is typically handled as its hydrochloride salt (C₆H₁₁NHNH₂ · HCl) to improve stability and ease of handling, as the free base can be more reactive and susceptible to oxidation.[2][5] The hydrochloride is a white to off-white crystalline powder.[2][5]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| CAS Number | 6498-34-6 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| Molecular Formula (HCl salt) | C₆H₁₅ClN₂ | [6] |
| Molecular Weight (HCl salt) | 150.65 g/mol | [6] |
| CAS Number (HCl salt) | 24214-73-1 | [2][6] |
| Melting Point (HCl salt) | 110-114 °C | [5] |
Synthesis of this compound: A Laboratory-Scale Protocol
A common and reliable method for the synthesis of substituted hydrazines like this compound involves the reduction of an N-nitrosamine precursor. This multi-step process begins with a readily available starting material, cyclohexylamine.
Proposed Synthetic Workflow
References
- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. calcasolutions.com [calcasolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Hydrochloride|98% [benchchem.com]
- 6. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Fischer Indole Synthesis Utilizing a Cyclohexanone Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a key variant of the Fischer indole synthesis: the reaction between an arylhydrazine and cyclohexanone to produce tetrahydrocarbazoles. These structures are pivotal precursors in the synthesis of carbazoles, a class of compounds with significant applications in pharmaceuticals, functional materials, and agrochemicals. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and the necessary safety protocols for successful and secure execution.
The classic Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that forms an indole ring from an arylhydrazine and a suitable ketone or aldehyde.[1] This application note focuses on the specific and highly valuable reaction with cyclohexanone, which, instead of a simple indole, yields a fused-ring system known as a tetrahydrocarbazole. We will use the archetypal reaction of phenylhydrazine with cyclohexanone as our model system, as it is extensively documented and clearly illustrates the principles that can be extended to various substituted analogs.[2][3]
The Underlying Chemistry: Mechanism of Action
The conversion of a phenylhydrazone of cyclohexanone into 1,2,3,4-tetrahydrocarbazole is a cornerstone example of the Fischer synthesis, sometimes referred to as the Borsche–Drechsel cyclization.[4] The reaction proceeds through a series of well-established, acid-catalyzed steps. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.
The accepted mechanism involves three primary stages:[5]
-
Hydrazone Formation and Tautomerization: The reaction begins with the acid-catalyzed condensation of phenylhydrazine and cyclohexanone to form the corresponding phenylhydrazone. This intermediate then tautomerizes to its more reactive enehydrazine form.
-
[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The enehydrazine undergoes a concerted, thermally-driven[2][2]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate.[6][7] This step breaks the N-N bond and forms a new C-C bond at the ortho position of the aromatic ring.
-
Cyclization and Aromatization: The di-imine intermediate rapidly undergoes an acid-catalyzed intramolecular cyclization. The subsequent elimination of an ammonia molecule from the resulting aminal leads to the formation of the stable, aromatic pyrrole ring, yielding the final 1,2,3,4-tetrahydrocarbazole product.[1][4]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles (Journal Article) | OSTI.GOV [osti.gov]
Introduction: The Versatility of Cyclohexylhydrazine in Heterocyclic Chemistry
An Application Guide to the Synthesis of Heterocyclic Compounds Using Cyclohexylhydrazine
Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique ring structures appearing in a vast majority of pharmaceuticals, natural products, and agrochemicals.[1][2][3] Their biological activity is often intrinsically linked to the specific arrangement of heteroatoms within the cyclic framework. Among the myriad of reagents available for constructing these vital scaffolds, hydrazine derivatives stand out for their utility in forming nitrogen-containing rings.
This compound, in particular, is a versatile and powerful building block. Its structure, featuring a nucleophilic hydrazine moiety (-NHNH₂) attached to a bulky, lipophilic cyclohexyl group, allows for the synthesis of diverse heterocyclic systems with potential applications in drug discovery and materials science. This guide provides an in-depth exploration of the application of this compound in the synthesis of three major classes of heterocyclic compounds: indoles (via the Fischer Indole Synthesis), pyrazoles, and pyridazinones. We will delve into the underlying mechanisms, provide detailed experimental protocols, and explain the causal relationships behind critical procedural steps.
PART 1: Critical Safety and Handling Protocols
Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with this compound and its common salt form, this compound hydrochloride. These compounds are corrosive and toxic.[4][5]
Hazard Profile:
-
Corrosive: Causes severe skin burns and serious eye damage.[4][5][6]
-
Toxicity: Harmful if swallowed or inhaled, and toxic in contact with skin.[7]
-
Handling Precautions: All manipulations must be conducted inside a certified chemical fume hood.[7] Avoid generating dust or aerosols. Keep away from heat and incompatible materials such as strong oxidizing agents and acids.[4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[4][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A lab coat and, if necessary, an apron should be worn.[8]
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges if there is a risk of inhalation.[4][7]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[4][6]
PART 2: Synthesis of N-Cyclohexyl Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and widely used methods for constructing the indole nucleus.[9][10] The reaction involves the acid-catalyzed cyclization of an arylhydrazine (in this case, this compound, which acts as an alkylhydrazine) with an aldehyde or ketone.[11][12]
Reaction Mechanism and Scientific Rationale
The accepted mechanism proceeds through several key steps, each facilitated by the acidic environment.[9][10]
-
Hydrazone Formation: The reaction initiates with the condensation of this compound with a carbonyl compound (e.g., cyclohexanone) to form a cyclohexylhydrazone. This is a standard imine formation reaction where the acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[12] This step is crucial as it sets up the atoms for the subsequent rearrangement.
-
[4][4]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement. This is the key bond-forming step where a new C-C bond is created, breaking the weak N-N bond and transiently disrupting the aromaticity of an arylhydrazine (though not applicable here, the mechanism is analogous).[10][12]
-
Rearomatization & Cyclization: The resulting di-imine intermediate undergoes tautomerization. Subsequently, the terminal nitrogen atom attacks the imine carbon in an intramolecular fashion to form a five-membered ring.[11]
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, which results in the formation of the stable, aromatic indole ring.[10][11]
Causality Insight: The choice of acid catalyst is critical. Brønsted acids (like polyphosphoric acid or acetic acid) or Lewis acids (like ZnCl₂) are used to protonate intermediates, facilitating both the initial condensation and the final elimination of ammonia, which are the driving forces for the reaction's completion.[9][11]
Experimental Protocol: Synthesis of 9-Cyclohexyl-1,2,3,4-tetrahydrocarbazole
This protocol details the reaction between this compound and cyclohexanone, a classic example that yields a tetrahydrocarbazole, an indole derivative.
Step 1: Reagent and Equipment Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the reagents according to the table below.
-
The reaction should be performed in a chemical fume hood.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| This compound HCl | 1.0 | 150.65 | 1.51 g | Limiting Reagent |
| Cyclohexanone | 1.1 | 98.14 | 1.08 g (1.13 mL) | Slight excess to ensure full conversion |
| Glacial Acetic Acid | - | 60.05 | 20 mL | Serves as both solvent and catalyst |
Step 2: Reaction Execution
-
Add the this compound hydrochloride and glacial acetic acid to the flask. Stir until the solid dissolves.
-
Add the cyclohexanone dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
Step 3: Product Isolation and Purification
-
Pour the cooled reaction mixture slowly into 100 mL of ice-cold water while stirring.
-
A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified 9-cyclohexyl-1,2,3,4-tetrahydrocarbazole.
-
Dry the product under vacuum.
Workflow Visualization
Caption: Workflow for Fischer Indole Synthesis.
PART 3: Synthesis of N-Cyclohexyl Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[13][14] The most fundamental route to pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[14][15][16]
Reaction Mechanism and Scientific Rationale
The reaction is a robust and high-yielding cyclocondensation.[17]
-
Nucleophilic Attack: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of this compound onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This leads to the formation of a hemiaminal, which quickly dehydrates to form an imine (or a more stable enamine intermediate).
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: The resulting five-membered ring intermediate subsequently eliminates a molecule of water to form the stable, aromatic pyrazole ring.
Causality Insight: The 1,3-dicarbonyl compound is the ideal partner for this reaction because the two carbonyl groups are perfectly spaced to react with the two nucleophilic nitrogens of the hydrazine, leading to a thermodynamically stable five-membered aromatic ring. The reaction is often performed in a protic solvent like ethanol, which facilitates the proton transfers required for the dehydration steps.
Experimental Protocol: Synthesis of 1-Cyclohexyl-3,5-dimethylpyrazole
This protocol uses acetylacetone as the 1,3-dicarbonyl component.
Step 1: Reagent and Equipment Setup
-
Set up a 100 mL round-bottom flask with a stir bar and reflux condenser.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| This compound | 1.0 | 114.19 | 1.14 g | Limiting Reagent |
| Acetylacetone (2,4-Pentanedione) | 1.0 | 100.12 | 1.00 g (1.02 mL) | |
| Ethanol | - | 46.07 | 25 mL | Solvent |
| Acetic Acid (catalyst) | ~0.1 | 60.05 | ~2-3 drops | Optional, but can accelerate reaction |
Step 2: Reaction Execution
-
Dissolve the this compound and acetylacetone in 25 mL of ethanol in the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 1-2 hours. The reaction is often rapid.
-
Monitor the reaction by TLC until the starting materials are consumed.
Step 3: Product Isolation
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of cold water.
-
If the product oils out, extract it with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be purified further by distillation or chromatography if necessary.
Mechanism Visualization
Caption: Mechanism of Knorr Pyrazole Synthesis.
PART 4: Synthesis of N-Cyclohexyl Pyridazinones
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. They are important pharmacophores found in drugs with a range of activities. A common synthetic route involves the condensation of γ-keto acids with hydrazines.[18][19]
Reaction Mechanism and Scientific Rationale
This synthesis is another example of a cyclocondensation reaction.
-
Hydrazone Formation: The reaction typically starts with the condensation of the hydrazine with the ketone carbonyl of the γ-keto acid to form a hydrazone.
-
Intramolecular Acylation: The second nitrogen of the hydrazine then acts as a nucleophile, attacking the carboxylic acid carbonyl in an intramolecular fashion. This ring-closing step forms a six-membered cyclic intermediate.
-
Dehydration: Elimination of a water molecule from this intermediate yields the stable 4,5-dihydropyridazin-3(2H)-one.
Causality Insight: The γ-keto acid provides the necessary four-carbon backbone. The spatial arrangement of the ketone at the γ-position relative to the carboxylic acid is perfect for forming a stable, six-membered ring upon reaction with the two-nitrogen hydrazine unit. The reaction is typically heated under reflux to provide the activation energy needed for the cyclization and dehydration steps.[18]
Experimental Protocol: Synthesis of 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one
This protocol uses levulinic acid as the γ-keto acid.
Step 1: Reagent and Equipment Setup
-
Assemble a 100 mL round-bottom flask with a stir bar and reflux condenser.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| This compound | 1.0 | 114.19 | 1.14 g | Limiting Reagent |
| Levulinic Acid | 1.0 | 116.11 | 1.16 g | |
| Ethanol or Acetic Acid | - | - | 20 mL | Solvent |
Step 2: Reaction Execution
-
Combine this compound, levulinic acid, and the solvent (ethanol or acetic acid) in the reaction flask.
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction by TLC.
Step 3: Product Isolation
-
Cool the reaction mixture to room temperature.
-
If using acetic acid, carefully neutralize the mixture by pouring it into a beaker of ice and slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
The product may precipitate out. If so, collect it by vacuum filtration.
-
If the product remains in solution or oils out, extract with an appropriate solvent like dichloromethane (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Workflow Visualization
Caption: Workflow for Pyridazinone Synthesis.
References
- 1. ijisrt.com [ijisrt.com]
- 2. ijisrt.com [ijisrt.com]
- 3. ajrconline.org [ajrconline.org]
- 4. fishersci.com [fishersci.com]
- 5. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. durhamtech.edu [durhamtech.edu]
- 8. aksci.com [aksci.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 17. youtube.com [youtube.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. iglobaljournal.com [iglobaljournal.com]
Cyclohexylhydrazine: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Strategic Value of the Cyclohexyl Moiety in Drug Design
In the landscape of medicinal chemistry, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. The cyclohexyl group, a simple yet profound aliphatic ring, imparts a unique combination of properties to a parent molecule, including increased lipophilicity, metabolic stability, and conformational rigidity. When appended to the highly reactive hydrazine functional group, the resulting building block—cyclohexylhydrazine—becomes a powerful tool for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.
This technical guide provides an in-depth exploration of this compound as a pivotal building block in medicinal chemistry. We will delve into its application in the synthesis of key pharmaceutical scaffolds, including pyrazoles, indoles (specifically tetrahydrocarbazoles), and N-acylhydrazones. Through detailed application notes and step-by-step protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage the unique chemical attributes of this compound in their own research endeavors.
Core Applications of this compound in Heterocyclic Synthesis
The utility of this compound in medicinal chemistry is most prominently demonstrated in its role as a precursor to various heterocyclic systems. The hydrazine moiety provides the necessary nitrogen atoms for ring formation, while the cyclohexyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
Pyrazole Synthesis via Knorr Cyclocondensation: Crafting Bioactive Scaffolds
The Knorr pyrazole synthesis is a classic and reliable method for the construction of the pyrazole ring, a core component of numerous approved drugs.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The use of this compound in this synthesis allows for the introduction of a bulky, lipophilic cyclohexyl group at the N1 position of the pyrazole ring, which can significantly impact receptor binding and metabolic stability.
A notable example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor.[3][4] While Celecoxib itself is synthesized from 4-sulfonamidophenylhydrazine,[3][5][6] an analogous synthesis using this compound can be readily envisioned to explore the structure-activity relationship (SAR) of this important class of anti-inflammatory agents.
Protocol 1: Synthesis of a 1-Cyclohexyl-3,5-disubstituted Pyrazole
This protocol details the synthesis of a pyrazole derivative using this compound and a representative 1,3-dicarbonyl compound, acetylacetone.
Reaction Scheme:
Figure 1: General scheme for the Knorr pyrazole synthesis using this compound.
Materials:
-
This compound (or its hydrochloride salt)
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reactants: To the stirred solution, add acetylacetone (1.05 eq) followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality and Self-Validation:
-
Acid Catalyst: The acetic acid protonates one of the carbonyl groups of the acetylacetone, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[1]
-
Reflux: Heating the reaction provides the necessary activation energy for the cyclization and subsequent dehydration steps.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes the acidic catalyst, and the water and brine washes remove any water-soluble impurities.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the starting material signals and the appearance of new signals corresponding to the pyrazole ring and the cyclohexyl protons will validate the success of the reaction.
Fischer Indole Synthesis: Accessing Tetrahydrocarbazole Analogs
The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[7][8] When cyclohexanone is used as the carbonyl component with an arylhydrazine, the product is a tetrahydrocarbazole. These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic drugs.[9]
By employing this compound in a reaction with cyclohexanone, a unique class of fully saturated carbazole-like structures can be accessed, offering novel three-dimensional shapes for drug discovery.
Protocol 2: Synthesis of a Dodecahydrocarbazole Derivative
This protocol outlines the synthesis of a dodecahydrocarbazole derivative via a reaction analogous to the Fischer indole synthesis, using this compound and cyclohexanone.
Reaction Scheme:
Figure 2: Synthesis of a dodecahydrocarbazole derivative.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid (solvent and catalyst)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: Combine this compound hydrochloride (1.0 eq), cyclohexanone (1.1 eq), and glacial acetic acid in a round-bottom flask fitted with a reflux condenser.[8]
-
Reaction: Heat the mixture to reflux for 1-2 hours. The solution will typically darken in color.[10]
-
Precipitation: Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol and then with water to remove residual acid and unreacted starting materials.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain the purified dodecahydrocarbazole derivative.
Causality and Self-Validation:
-
Glacial Acetic Acid: Acts as both the solvent and the acid catalyst, promoting the formation of the hydrazone intermediate and the subsequent[8][8]-sigmatropic rearrangement and cyclization.[2][8]
-
Recrystallization: This purification technique relies on the difference in solubility of the product and impurities in a given solvent system at different temperatures, ensuring a high purity final product.
-
Melting Point Analysis: A sharp and consistent melting point range of the recrystallized product is a good indicator of its purity.[8]
-
Spectroscopic Analysis: Confirmation of the structure should be performed using NMR and mass spectrometry.
N-Acylhydrazone Synthesis: A Gateway to Diverse Biological Activities
N-acylhydrazones are a class of compounds characterized by the -CONHN=CH- functional group.[11][12] This "privileged structure" is found in numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[11][13] The synthesis of N-acylhydrazones is typically straightforward, involving the acid-catalyzed condensation of a hydrazide with an aldehyde or ketone.
Cyclohexanecarboxylic acid hydrazide, which can be readily prepared from this compound or cyclohexanecarboxylic acid, serves as an excellent precursor for a variety of N-acylhydrazones, where the cyclohexyl moiety can enhance the lipophilicity and modulate the biological activity of the final compounds.
Protocol 3: Synthesis of a Cyclohexyl-N-Acylhydrazone
This protocol describes the synthesis of a representative N-acylhydrazone from cyclohexanecarboxylic acid hydrazide and an aromatic aldehyde.
Reaction Scheme:
Figure 3: General synthesis of a cyclohexyl-N-acylhydrazone.
Materials:
-
Cyclohexanecarboxylic acid hydrazide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Water
Procedure:
-
Dissolution: Dissolve cyclohexanecarboxylic acid hydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Aldehyde and Catalyst: Add the aromatic aldehyde (1.0 eq) to the solution, followed by a few drops of glacial acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 30-90 minutes. The product often precipitates out of the solution during the reaction.[7]
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and induce crystallization, or purify by column chromatography.
-
Drying: Dry the purified product under vacuum.
Causality and Self-Validation:
-
Room Temperature Reaction: This reaction is often efficient at room temperature, making it a mild and accessible synthetic method.
-
Precipitation of Product: The formation of a solid product that precipitates from the reaction mixture simplifies purification and is a strong indication that the reaction is proceeding as expected.
-
Spectroscopic Confirmation: The formation of the imine bond can be confirmed by ¹H NMR spectroscopy by the appearance of a characteristic singlet for the N=CH proton, and by IR spectroscopy with the presence of C=N and C=O stretching frequencies.
Quantitative Data Summary
| Protocol | Reaction Type | Key Reactants | Typical Yield | Reference |
| 1 | Knorr Pyrazole Synthesis | This compound, Acetylacetone | 70-90% | Adapted from[1][2] |
| 2 | Fischer Indole Synthesis | This compound, Cyclohexanone | 30-80% | Adapted from[8][9][10] |
| 3 | N-Acylhydrazone Synthesis | Cyclohexanecarboxylic acid hydrazide, Benzaldehyde | 46-99% | [7] |
Conclusion and Future Directions
This compound and its derivatives are demonstrably valuable and versatile building blocks in medicinal chemistry. Their utility in the synthesis of pyrazoles, tetrahydrocarbazoles, and N-acylhydrazones provides access to a rich chemical space of potentially bioactive molecules. The protocols outlined in this guide offer a practical framework for the synthesis of these important scaffolds, emphasizing the rationale behind the experimental choices to ensure reproducibility and success.
Future research in this area will likely focus on the development of novel, stereoselective synthetic methods to control the conformation of the cyclohexyl ring, further refining the structure-activity relationships of the resulting compounds. Additionally, the incorporation of this compound-derived fragments into more complex molecular architectures through multi-component reactions and other modern synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 6. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. wjarr.com [wjarr.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel orally active analgesic and anti-inflammatory cyclohexyl-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Acylhydrazones Utilizing Cyclohexylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the N-Acylhydrazone Scaffold in Medicinal Chemistry
The N-acylhydrazone (NAH) moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its remarkable versatility and presence in numerous bioactive compounds.[1][2][3][4][5] The inherent structural features of the NAH scaffold, specifically the –CO–NH–N= group, allow for diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[4][5] This is attributed to the scaffold's ability to form key hydrogen bonds and adopt specific conformations, enabling potent interactions with various biological targets.[6] Several approved drugs, such as nitrofurazone and dantrolene, incorporate the N-acylhydrazone core, underscoring its therapeutic significance.[1][2]
Cyclohexylhydrazine serves as a valuable starting material in the synthesis of a specific class of N-acylhydrazones, where the cyclohexyl group can introduce lipophilicity and unique conformational constraints to the final molecule. These characteristics are often desirable in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the synthesis of N-acylhydrazones derived from this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization techniques.
Reaction Mechanism and Stereochemical Considerations
The synthesis of N-acylhydrazones from this compound typically proceeds through a two-step sequence. First, this compound is acylated to form the corresponding cyclohexanecarbohydrazide. This intermediate then undergoes a condensation reaction with an aldehyde or ketone to yield the final N-acylhydrazone.
The condensation reaction is generally acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic imine bond of the hydrazone.[4][7]
Caption: General mechanism of N-acylhydrazone formation.
A critical aspect of N-acylhydrazone chemistry is their stereoisomerism. Due to the restricted rotation around the C=N double bond, N-acylhydrazones can exist as E and Z geometric isomers.[4][6] Furthermore, conformational isomers (syn- and anti-periplanar) can arise from restricted rotation around the N-N and C-N amide bonds.[3][4][8] In solution, N-acylhydrazones often exist as a mixture of these isomers, which can be observed through techniques like NMR spectroscopy, where signal duplication is a common feature.[8][9][10] The predominant isomer is influenced by factors such as the solvent and the steric and electronic nature of the substituents.[4][6]
Experimental Protocols
Safety Precautions
This compound and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage.[11][12] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[13][14]
Protocol 1: Synthesis of Cyclohexanecarbohydrazide
This protocol outlines the synthesis of the key intermediate, cyclohexanecarbohydrazide, from this compound.
Materials:
-
This compound hydrochloride
-
Acylating agent (e.g., ethyl cyclohexaneformate or cyclohexanecarbonyl chloride)
-
Anhydrous ethanol or dichloromethane
-
Base (e.g., triethylamine, if using an acyl chloride)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for reaction and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound hydrochloride (1 equivalent) in a suitable solvent (e.g., anhydrous ethanol).
-
Acylation:
-
Using an Ester: Add ethyl cyclohexaneformate (1.1 equivalents) to the solution.
-
Using an Acyl Chloride: Cool the solution in an ice bath and add triethylamine (1.2 equivalents) followed by the dropwise addition of cyclohexanecarbonyl chloride (1.1 equivalents).
-
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure cyclohexanecarbohydrazide.
-
Protocol 2: General Synthesis of Cyclohexyl-N-Acylhydrazones
This protocol describes the condensation of cyclohexanecarbohydrazide with various aldehydes or ketones. A microwave-assisted method is also presented as a rapid and efficient alternative.[15][16][17]
Conventional Method:
Materials:
-
Cyclohexanecarbohydrazide
-
Aldehyde or ketone (1 equivalent)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
Dissolution: Dissolve cyclohexanecarbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.[18]
-
Addition of Carbonyl: To this solution, add the corresponding aldehyde or ketone (1 equivalent).[18]
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or under reflux. Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[18] Monitor the reaction by TLC.
-
Isolation: Upon completion, the N-acylhydrazone product often precipitates from the solution. The solid can be collected by vacuum filtration, washed with cold ethanol, and dried.[9] If the product does not precipitate, the solvent can be partially evaporated, and the product can be precipitated by adding cold water.[18]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]
Microwave-Assisted Method:
Materials:
-
Cyclohexanecarbohydrazide
-
Aldehyde or ketone (1 equivalent)
-
Microwave reactor with appropriate reaction vessels
Procedure:
-
Mixing: In a microwave-safe reaction vessel, mix cyclohexanecarbohydrazide (1 equivalent) and the aldehyde or ketone (1 equivalent).[16]
-
Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable temperature and power for 2-10 minutes.[15][16]
-
Isolation and Purification: After cooling, the solid product can be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material and then recrystallized if necessary.[16]
Caption: Experimental workflow for N-acylhydrazone synthesis.
Characterization of Cyclohexyl-N-Acylhydrazones
Thorough characterization is essential to confirm the structure and purity of the synthesized N-acylhydrazones.
| Technique | Key Observables | Typical Ranges/Features |
| FT-IR | C=O (amide), N-H (amide), C=N (imine) stretching vibrations. | C=O: 1640-1680 cm⁻¹N-H: 3100-3300 cm⁻¹C=N: 1600-1650 cm⁻¹[9][19] |
| ¹H NMR | Amide N-H proton, imine C-H proton, cyclohexyl protons. | N-H: δ 11.0-12.5 ppm (deshielded)C-H (imine): δ 7.5-8.5 ppmCyclohexyl protons: δ 1.0-2.5 ppmDuplication of signals may indicate the presence of conformers.[6][9][19] |
| ¹³C NMR | Carbonyl carbon, imine carbon. | C=O: δ 160-175 ppmC=N: δ 140-160 ppm[9][19] |
| Mass Spec. | Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. | Confirms the molecular weight of the synthesized compound.[9][19] |
Applications in Drug Development
N-acylhydrazones derived from this compound are valuable scaffolds in drug discovery programs. The cyclohexyl moiety can enhance membrane permeability and metabolic stability, properties that are crucial for oral bioavailability. Researchers have successfully designed and synthesized cyclohexyl-N-acylhydrazone derivatives with potent analgesic and anti-inflammatory activities.[5][18] The modular nature of their synthesis allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.[20][21] For instance, the N-acylhydrazone framework has been explored for the development of selective COX-2 inhibitors.[22]
Conclusion
The synthesis of N-acylhydrazones using this compound offers a strategic approach to novel bioactive molecules. The protocols detailed herein provide a robust foundation for researchers to access these valuable compounds. By understanding the reaction mechanisms, mastering the synthetic procedures, and employing thorough characterization techniques, scientists can effectively leverage the N-acylhydrazone scaffold in the pursuit of new and improved therapeutics.
References
- 1. N-Acylhydrazones as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]
- 22. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclohexylhydrazine Hydrochloride: A Detailed Application Guide for Organic Synthesis
Introduction: Understanding the Reagent
Cyclohexylhydrazine hydrochloride (C₆H₁₁NHNH₂·HCl, CAS No: 24214-73-1) is a versatile and important reagent in the arsenal of the modern organic chemist.[1] As a substituted hydrazine derivative, its utility stems from the nucleophilic nature of the hydrazine moiety, stabilized and made more user-friendly by its hydrochloride salt form.[1] The salt is typically a stable, white crystalline powder, which offers superior handling and storage characteristics compared to the free base.[1][2] Its primary and most celebrated application lies in the construction of indole ring systems via the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry and natural product synthesis.[3][4] This guide provides an in-depth exploration of its applications, reaction mechanisms, and detailed protocols, tailored for researchers in both academic and industrial settings.
Safety & Handling: A Critical Overview
As with all hydrazine derivatives, this compound hydrochloride must be handled with appropriate care. It is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[5][6]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[5][6][7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][7]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light.[5]
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before use.[5][6]
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[3][8] this compound hydrochloride is an excellent reagent for this transformation, particularly in the synthesis of tetrahydrocarbazoles, which are valuable scaffolds in pharmaceutical development.[9]
Reaction Mechanism
The reaction proceeds through a well-established, multi-step mechanism, which is critical to understand for troubleshooting and optimization.[3][10][11]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound (formed in situ from the hydrochloride salt) with a carbonyl compound, typically a ketone like cyclohexanone, to form a cyclohexylhydrazone intermediate.[8][10]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[3][11]
-
[10][10]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key, rate-determining[10][10]-sigmatropic rearrangement (akin to a Cope rearrangement) to form a new carbon-carbon bond, yielding a di-imine intermediate.[11][12]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.[3][12]
-
Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃) to generate the stable, aromatic indole ring system.[3][10]
Visualization of the Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow: Synthesis of 1,2,3,4-Tetrahydrocarbazole
The reaction between this compound and cyclohexanone to form 1,2,3,4-tetrahydrocarbazole is a classic and high-yielding example of the Fischer indole synthesis.[9][13]
Caption: General workflow for tetrahydrocarbazole synthesis.
Detailed Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of 1,2,3,4-tetrahydrocarbazole.[13][14][15]
Materials:
-
This compound hydrochloride
-
Cyclohexanone (reagent grade)
-
Glacial Acetic Acid
-
Methanol or Ethanol (for recrystallization)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone (1.0 eq) and glacial acetic acid (approx. 6 moles per mole of ketone).[13]
-
Addition of Hydrazine: Heat the mixture to reflux with vigorous stirring. Slowly add a solution of this compound hydrochloride (1.0 eq) in a minimum amount of warm acetic acid over a period of 1 hour.
-
Causality Note: Adding the hydrazine portion-wise controls the initial exothermic condensation and prevents the formation of side products. The hydrochloride salt is used as it is more stable and easier to handle than the free base; the acidic medium converts it to the reactive free hydrazine in situ.[16]
-
-
Indolization: After the addition is complete, continue to heat the mixture under reflux for an additional 1-2 hours to drive the cyclization to completion.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Pour the hot reaction mixture into a beaker of cold water and stir to precipitate the crude product.[13] Cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by suction filtration and wash the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold 75% ethanol.[13]
-
Purification: Air-dry the crude product. For final purification, recrystallize the solid from a suitable solvent, such as methanol or ethanol, to yield pure 1,2,3,4-tetrahydrocarbazole as crystalline needles.[13]
Expected Yield: 85-91% (crude), 70-80% (after recrystallization).[13] Melting Point: 115-116 °C.[13]
Catalyst and Substrate Considerations
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[4][11]
| Catalyst Type | Examples | Characteristics & Use Cases |
| Brønsted Acids | Glacial Acetic Acid, HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH | Commonly used and effective. Acetic acid often serves as both catalyst and solvent.[3][8][11] PPA is a strong dehydrating agent and can promote cyclization at lower temperatures. |
| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ | Useful for substrates that are sensitive to strong protic acids.[3][4][8] The choice of Lewis acid can sometimes influence the regioselectivity of the reaction with unsymmetrical ketones.[17] |
| Solid Acids | K-10 Montmorillonite Clay, Amberlyst-15 | Offer advantages in terms of easier workup (simple filtration) and potential for catalyst recycling, aligning with green chemistry principles.[9] |
The reaction is broadly applicable to a wide range of ketones and aldehydes. However, the carbonyl partner must be enolizable (i.e., possess an α-hydrogen).[10] With unsymmetrical ketones, a mixture of two regioisomeric indole products is possible, and the ratio can be influenced by the catalyst and reaction conditions.[17][18]
Alternative Applications
While the Fischer indole synthesis is its primary application, the reactivity of the hydrazine moiety allows this compound to be used as a precursor in the synthesis of other heterocyclic systems, such as pyrazoles and pyrazolones, through condensation reactions with 1,3-dicarbonyl compounds or related synthons.[19]
Conclusion
This compound hydrochloride is a powerful and reliable reagent for organic synthesis, most notably for the construction of indole and tetrahydrocarbazole frameworks. Its stability as a salt, coupled with its predictable reactivity in the Fischer indole synthesis, makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of the reaction mechanism and careful attention to safety protocols will ensure its successful and effective application in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. 环己基肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. testbook.com [testbook.com]
- 9. wjarr.com [wjarr.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. CN102249983A - Method for synthesizing tetrahydrocarbazoles compound - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 19. benchchem.com [benchchem.com]
Application Note: A Step-by-Step Guide to the Synthesis of Carbazoles via Borsche-Drechsel Cyclization
Abstract: This document provides a comprehensive guide for the synthesis of carbazoles, a crucial heterocyclic scaffold in medicinal chemistry and materials science. While the direct synthesis from cyclohexylhydrazine is mechanistically unfeasible due to the absence of an aromatic moiety required for the key rearrangement step, this guide details the authoritative and widely practiced Borsche-Drechsel synthesis. This method, a specific application of the Fischer indole synthesis, utilizes an arylhydrazine (e.g., phenylhydrazine) and cyclohexanone as readily available precursors. We will dissect the underlying reaction mechanisms, provide detailed, field-proven laboratory protocols for the two primary stages—cyclization to a tetrahydrocarbazole intermediate and its subsequent aromatization—and present the information in a format tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Approach to Carbazole Synthesis
The carbazole nucleus is a privileged structure found in numerous biologically active alkaloids and high-performance organic electronic materials. Its synthesis is a cornerstone of heterocyclic chemistry. A common synthetic route is the Borsche-Drechsel cyclization, which constructs the carbazole framework from an arylhydrazine and a cyclohexanone derivative.[1]
It is critical to understand that the Fischer-type mechanism underpinning this synthesis fundamentally requires an arylhydrazine . The reaction proceeds through a[2][2]-sigmatropic rearrangement where the aromatic ring of the hydrazine is an active participant.[3] An alkylhydrazine, such as this compound, lacks this feature and cannot undergo the necessary electronic rearrangement to form an indole or carbazole ring system.
Therefore, this guide focuses on the established and reliable two-stage synthesis starting from phenylhydrazine and cyclohexanone:
-
Stage 1: Acid-Catalyzed Cyclization: Formation of 1,2,3,4-tetrahydrocarbazole (THC) via the Borsche-Drechsel cyclization.[4][5]
-
Stage 2: Dehydrogenation: Aromatization of the THC intermediate to yield the final carbazole product.[6][7]
This approach provides a robust and scalable pathway to the carbazole core, and the protocols herein are designed to be self-validating and reproducible.
Mechanistic Foundations
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis is logically divided into two distinct mechanistic phases.
Stage 1: The Borsche-Drechsel Cyclization
This reaction is a specialized variant of the Fischer indole synthesis.[2][3] The process begins with the condensation of phenylhydrazine and cyclohexanone under acidic conditions to form a phenylhydrazone. This intermediate then undergoes a series of transformations, with the key step being a heat-induced[2][2]-sigmatropic rearrangement.
The mechanism unfolds as follows:
-
Hydrazone Formation: Phenylhydrazine reacts with cyclohexanone to form the corresponding cyclohexanone phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.[2]
-
[2][2]-Sigmatropic Rearrangement: Prompted by acid catalysis and heat, the enamine undergoes a concerted rearrangement, forming a new C-C bond and breaking the N-N bond.[4][8]
-
Cyclization & Aromatization: The resulting di-imine intermediate quickly cyclizes and eliminates a molecule of ammonia to form the stable, partially aromatic 1,2,3,4-tetrahydrocarbazole (THC).[5]
References
- 1. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: The Utility of Cyclohexylhydrazine in the Synthesis of Pharmaceutical Intermediates
Abstract
Cyclohexylhydrazine and its derivatives are foundational building blocks in modern organic synthesis, prized for their utility in constructing complex molecular architectures.[1] This guide provides an in-depth exploration of this compound's application in the synthesis of pharmaceutical intermediates, with a focus on the formation of nitrogen-containing heterocyclic scaffolds. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols for key reactions, and present a framework for safe and effective handling. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Hydrazine Moiety
In the landscape of pharmaceutical synthesis, efficiency and molecular diversity are paramount. This compound hydrochloride (CAS: 24214-73-1), a white crystalline powder, serves as a versatile and reactive intermediate. Its synthetic power is rooted in the nucleophilic nature of the hydrazine functional group (-NHNH₂), which enables a variety of transformations, most notably condensation reactions to form stable heterocyclic rings.[1] These heterocyclic cores, such as pyrazoles and indoles, are ubiquitous in medicinal chemistry, forming the central framework of numerous approved drugs. This guide focuses on two cornerstone applications: pyrazole synthesis, exemplified by the pathway to the COX-2 inhibitor Celecoxib, and the Fischer indole synthesis, a classic route to the indole nucleus.
Core Application I: Pyrazole Synthesis via 1,3-Dicarbonyl Condensation
The construction of the pyrazole ring is a frequent objective in medicinal chemistry. The reaction of a hydrazine derivative with a 1,3-dicarbonyl compound is one of the most robust and widely used methods to achieve this. This reaction forms the basis for the industrial synthesis of several blockbuster drugs.
Case Study: Synthesis of Celecoxib
Celecoxib is a selective COX-2 inhibitor widely prescribed as an anti-inflammatory agent.[2][3] Its molecular structure is built around a central 1,5-diarylpyrazole ring. The key strategic step in its synthesis is the regioselective condensation of 4-sulfamoylphenylhydrazine with a fluorinated β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[2][4][5] This reaction provides a clear and authoritative example of the utility of hydrazine intermediates in modern drug synthesis.
The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the diketone, forming a hydrazone intermediate. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.
Caption: Workflow for Celecoxib Synthesis.
This protocol synthesizes information from established industrial and academic procedures.[2][6][7]
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
4-Sulfamoylphenylhydrazine hydrochloride (1.05 eq)
-
Methanol or Ethanol (approx. 20 mL per gram of diketone)
-
Ethyl Acetate
-
Deionized Water
-
Brine (Saturated NaCl solution)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and the chosen alcohol solvent (methanol or ethanol).
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Heat the reaction mixture to reflux (approx. 65°C for methanol, 78°C for ethanol) and maintain for 8-10 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).[6][7]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Celecoxib.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as diisopropyl ether or an ethyl acetate/heptane mixture, to yield pure Celecoxib as a white solid.[6]
-
Choice of Hydrazine Salt: 4-Sulfamoylphenylhydrazine is used as its hydrochloride salt for enhanced stability and shelf-life. The free hydrazine is liberated in situ under the reaction conditions.
-
Solvent Selection: Alcohols like ethanol and methanol are ideal solvents. They effectively dissolve both the polar hydrazine salt and the less polar diketone, creating a homogenous reaction environment. Their boiling points are also suitable for refluxing the reaction to completion without requiring excessively high temperatures that could lead to side products.[2][7]
-
Reaction Conditions: Heating under reflux provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization/dehydration steps, driving the reaction to completion.
-
Aqueous Work-up: The washing steps are critical for purification. Washing with water removes any remaining inorganic salts (like unreacted hydrazine hydrochloride) and polar impurities. The final brine wash helps to remove residual water from the organic layer before the drying step.[6][7]
| Parameter | Value/Condition | Rationale | Reference |
| Solvent | Ethanol or Methanol | Excellent solubility for reactants, suitable reflux temperature. | [2][7] |
| Temperature | Reflux (65-80°C) | Provides activation energy for cyclization and dehydration. | [7] |
| Reaction Time | 8-12 hours | Sufficient time to drive the reaction to completion. | [6][7] |
| Typical Yield | >80% | Efficient condensation and cyclization reaction. | [6] |
Core Application II: The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and historic reaction that produces the indole heterocyclic system from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[8][9] This reaction is a cornerstone of heterocyclic chemistry and is used to synthesize a wide range of pharmaceuticals, including the triptan class of anti-migraine drugs.[9]
Case Study: Synthesis of a Tetrahydrocarbazole
The reaction between this compound and cyclohexanone is a classic example of an intramolecular Fischer indole synthesis, leading to the formation of 1,2,3,4,5,6,7,8-octahydrocarbazole. This demonstrates the direct utility of this compound in creating fused ring systems relevant to drug discovery.
The accepted mechanism involves several key steps: the formation of a hydrazone, acid-catalyzed tautomerization to an ene-hydrazine, a crucial[10][10]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[9][11][12]
Caption: Mechanism of the Fischer Indole Synthesis.
This generalized protocol is based on established procedures for the Fischer indole synthesis.[8][13]
Materials:
-
This compound hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid or Polyphosphoric Acid (PPA) as catalyst/solvent
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
In a flask, dissolve this compound hydrochloride in glacial acetic acid.
-
Add cyclohexanone to the mixture.
-
Heat the reaction mixture to 80-100°C for 2-4 hours. The choice of acid catalyst is important; Brønsted acids like HCl and H₂SO₄, or Lewis acids like ZnCl₂, are also effective.[9]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Acid Catalyst: The acid catalyst is essential and plays multiple roles. It catalyzes the initial hydrazone formation and, critically, protonates the intermediate to facilitate the tautomerization and the subsequent[10][10]-sigmatropic rearrangement, which is the rate-determining step.[8][9][11]
-
Carbonyl Partner: The ketone or aldehyde must possess at least two α-hydrogens to allow for the formation of the crucial ene-hydrazine intermediate through tautomerization.[11]
-
Temperature: The sigmatropic rearrangement step has a significant activation energy barrier, necessitating thermal input (heating) to proceed at a reasonable rate.
-
Neutralization: The post-reaction neutralization is critical to quench the acid catalyst and allow for the efficient extraction of the organic indole product from the aqueous medium.
Safety and Handling of this compound
Proper handling of hydrazine derivatives is imperative for laboratory safety. This compound hydrochloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[14][15]
Precautions for Safe Handling:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[10][14] Ensure that an eyewash station and safety shower are readily accessible.[16]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[10][14][17]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[10][14]
Safety Data Summary:
| Hazard Category | GHS Pictogram | Hazard Statement | Reference |
| Skin Corrosion | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. | [15] |
| Acute Toxicity | GHS06 (Skull and Crossbones) | May be harmful if swallowed, inhaled, or in contact with skin. | [14] |
Conclusion
This compound is a potent and versatile intermediate in pharmaceutical synthesis. Its ability to readily participate in condensation reactions makes it an invaluable tool for constructing the pyrazole and indole cores that are central to a multitude of therapeutic agents. As demonstrated through the synthesis of Celecoxib and the Fischer indole reaction, a deep understanding of the reaction mechanisms and the causality behind the chosen experimental conditions allows for the efficient and safe production of complex pharmaceutical intermediates. By adhering to rigorous protocols and safety measures, researchers can fully leverage the synthetic potential of this important chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. aksci.com [aksci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. durhamtech.edu [durhamtech.edu]
- 17. chemicalbook.com [chemicalbook.com]
Formation of Cyclohexylhydrazones: A Detailed Protocol for Researchers
Introduction: The Versatility of the Hydrazone Moiety in Modern Chemistry
Hydrazones, characterized by the R¹R²C=NNR³R⁴ functional group, are a cornerstone of modern organic and medicinal chemistry. Their prevalence stems from a unique combination of straightforward synthesis, tunable electronic properties, and dynamic covalent nature. The formation of a hydrazone via the condensation of a hydrazine with a ketone or aldehyde is a robust and high-yielding reaction, often proceeding under mild conditions. This reliability has made hydrazones indispensable building blocks in various scientific domains.
In the realm of drug discovery and development, hydrazones are particularly significant. The imine bond (C=N) is susceptible to hydrolysis, a characteristic that can be exploited for the controlled release of therapeutic agents.[1] This pH-sensitive cleavage allows for the design of prodrugs that remain stable in the physiological environment of the bloodstream but release their active payload in the acidic microenvironment of tumors or specific cellular compartments.[1][2] Furthermore, the structural framework of hydrazones is a common motif in a wide array of biologically active compounds, exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2]
This application note provides a comprehensive guide to the synthesis of cyclohexylhydrazones, using the formation of cyclohexanone phenylhydrazone as a model system. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the critical aspects of purification and characterization.
Reaction Mechanism: A Tale of Nucleophilic Attack and Dehydration
The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by acid, which serves to activate the carbonyl group of the cyclohexanone, making it more susceptible to nucleophilic attack by the hydrazine.
The generally accepted mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, forming a better leaving group (water).
-
Dehydration: The lone pair on the second nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a C=N double bond and the regeneration of the acid catalyst.
This entire process is reversible, and the position of the equilibrium can be influenced by factors such as pH and the removal of water from the reaction mixture.
Experimental Protocols: Synthesizing Cyclohexanone Phenylhydrazone
Herein, we present two reliable protocols for the synthesis of cyclohexanone phenylhydrazone. Protocol 1 employs acetic acid as both a solvent and a catalyst, while Protocol 2 utilizes phenylhydrazine hydrochloride in an aqueous solution with sodium acetate as a base to generate the free hydrazine in situ.
Protocol 1: Acetic Acid Catalyzed Synthesis
This protocol is straightforward and generally provides a high yield of the desired product.[3]
Materials:
-
Cyclohexanone (0.91 g, 9.27 mmol)
-
Phenylhydrazine (1.0 g, 9.25 mmol)
-
Glacial Acetic Acid (2.0 mL)
-
Absolute Ethanol (for recrystallization)
-
Distilled Water
-
Ice Bath
-
Boiling tube or round-bottom flask
-
Büchner funnel and filter flask
-
Desiccator with anhydrous sodium sulfate
Procedure:
-
In a boiling tube or a small round-bottom flask, combine phenylhydrazine (1.0 g) and glacial acetic acid (2.0 mL).
-
To this solution, add cyclohexanone (0.91 g) and swirl the mixture for approximately 8 minutes.[3] An exothermic reaction may be observed.
-
Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Add approximately 7 mL of distilled water to the cooled mixture to induce further crystallization.[3]
-
Collect the colorless crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals thoroughly with cold water to remove any residual acetic acid and unreacted starting materials.
-
Purify the crude product by recrystallization from absolute ethanol (approximately 6 mL).[3][4]
-
Dry the purified crystals in a desiccator over anhydrous sodium sulfate.
Protocol 2: Aqueous Synthesis using Phenylhydrazine Hydrochloride
This method is particularly useful when working with the more stable hydrochloride salt of phenylhydrazine.[1]
Materials:
-
Phenylhydrazine hydrochloride (1.0 g)
-
Crystallized sodium acetate (1.5 g)
-
Cyclohexanone (0.5 mL)
-
Distilled Water
-
Dilute Ethanol (for recrystallization)
-
Erlenmeyer flask
-
Büchner funnel and filter flask
Procedure:
-
Prepare the phenylhydrazine solution by dissolving 1.0 g of phenylhydrazine hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of water in an Erlenmeyer flask.[1]
-
In a separate container, prepare a solution of 0.5 mL of cyclohexanone in 8 mL of water.
-
Add the cyclohexanone solution to the phenylhydrazine solution.
-
Shake the mixture vigorously until the cyclohexanone phenylhydrazone crystallizes out of the solution.[1]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals thoroughly with cold water.
-
Purify the crude product by recrystallization from dilute ethanol.[1][5]
Purification and Characterization: Ensuring the Integrity of Your Product
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[4][6] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For cyclohexanone phenylhydrazone, ethanol or a dilute ethanol-water mixture is an effective solvent system.[1][3]
General Recrystallization Workflow:
Caption: General workflow for purification by recrystallization.
Spectroscopic Characterization
Confirmation of the formation of cyclohexylhydrazone is achieved through various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy:
The most significant change observed in the IR spectrum upon formation of the hydrazone is the disappearance of the strong carbonyl (C=O) stretching band of cyclohexanone (typically around 1715 cm⁻¹) and the appearance of a new band corresponding to the imine (C=N) stretch in the range of 1590-1620 cm⁻¹.[3][7] A broad N-H stretching band may also be observed around 3300-3400 cm⁻¹.
| Functional Group | Starting Material (Cyclohexanone) | Product (Cyclohexylhydrazone) |
| C=O Stretch | ~1715 cm⁻¹ (strong, sharp) | Absent |
| C=N Stretch | Absent | ~1590-1620 cm⁻¹ (variable intensity) |
| N-H Stretch | Absent | ~3300-3400 cm⁻¹ (broad) |
| C-H (sp³) Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: The most diagnostic feature is the disappearance of the cyclohexanone protons adjacent to the carbonyl group. New signals for the protons on the cyclohexane ring in the hydrazone will appear, often as complex multiplets. The N-H proton typically appears as a broad singlet.
-
¹³C NMR: The carbonyl carbon signal of cyclohexanone (around 211 ppm) will be absent in the product spectrum. A new signal for the imine carbon (C=N) will appear in the downfield region, typically between 140-160 ppm.[8] The chemical shifts of the cyclohexane ring carbons will also be altered.
| Carbon Atom | Cyclohexanone (¹³C Chemical Shift, δ ppm) | Cyclohexylhydrazone (¹³C Chemical Shift, δ ppm) |
| C=O | ~211 | Absent |
| C=N | Absent | ~140-160 |
| Cyclohexyl Carbons | ~25, ~27, ~42 | Shifted signals |
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Increase reaction time or gently warm the reaction mixture. Ensure the pH is slightly acidic. |
| Loss of product during workup | Ensure the wash steps are performed with cold solvent. Minimize the amount of solvent used for recrystallization. | |
| Oily product instead of solid | Impurities present | Attempt to purify a small portion by column chromatography to see if a solid can be obtained. Try triturating the oil with a non-polar solvent like hexane. |
| Incorrect solvent for recrystallization | Screen a variety of solvents or solvent mixtures for recrystallization. | |
| Product does not crystallize | Solution is not saturated | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
Conclusion
The formation of cyclohexylhydrazones is a fundamental and highly adaptable reaction in organic synthesis. The protocols outlined in this application note provide a robust foundation for the preparation of these valuable compounds. By understanding the underlying reaction mechanism and employing proper purification and characterization techniques, researchers can confidently synthesize and utilize cyclohexylhydrazones in a wide range of applications, from fundamental research to the development of novel therapeutics.
References
- 1. prepchem.com [prepchem.com]
- 2. Cyclohexanone phenylhydrazone | 946-82-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization [sites.pitt.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Cyclohexylhydrazine Derivatives
Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on the use of cyclohexylhydrazine and its derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct tetrahydrocarbazole frameworks. Here, we will delve into the common challenges, particularly the formation of side products, and provide practical, field-tested solutions to optimize your synthetic outcomes.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Tetrahydrocarbazole Product
A diminished yield of the target tetrahydrocarbazole is a frequent challenge. This is often attributable to a variety of factors, primarily the prevalence of competing side reactions.
Potential Cause 1: Incomplete Reaction
-
Symptoms: Presence of significant amounts of starting materials (this compound and the ketone) in the crude reaction mixture, as observed by TLC or LC-MS.
-
Root Cause Analysis: The acid-catalyzed condensation to form the hydrazone and the subsequent cyclization may be slow or reversible under the chosen reaction conditions. Insufficient acid strength or concentration can lead to a sluggish reaction.[1] Additionally, ensure that your starting materials are fully soluble in the chosen solvent at the reaction temperature to maintain a homogeneous reaction mixture.[1]
-
Solutions & Preventative Measures:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While glacial acetic acid can serve as both solvent and catalyst, stronger acids like sulfuric acid or Lewis acids such as zinc chloride may be required to drive the reaction to completion.[2][3] A systematic screening of acid catalysts and their concentrations is recommended.
-
Increase Reaction Temperature: Employing a higher boiling point solvent can facilitate the reaction by providing more thermal energy to overcome the activation barriers of the cyclization steps. However, be cautious of potential decomposition of starting materials or products at elevated temperatures.[1]
-
Consider a One-Pot Procedure: In some cases, the in situ formation of the hydrazone followed by indolization without isolation can be more efficient.[4]
-
Potential Cause 2: N-N Bond Cleavage
-
Symptoms: Detection of aniline or substituted anilines, alongside other unexpected byproducts, in your crude mixture. This is a significant pathway for yield loss, particularly with electron-rich hydrazines.[5]
-
Root Cause Analysis: The key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis competes with a heterolytic cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate.[5] This cleavage results in the formation of an aniline and an iminium cation, which can then proceed through various non-productive pathways.[6]
-
Solutions & Preventative Measures:
-
Use of Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can favor the desired[2][2]-sigmatropic rearrangement over N-N bond cleavage.[3]
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the N-N bond cleavage pathway. A systematic temperature optimization study is advisable.
-
Substituent Effects: Be mindful of the electronic properties of substituents on your phenylhydrazine. Electron-donating groups can stabilize the iminium cation formed upon cleavage, making this side reaction more favorable.[5]
-
Potential Cause 3: Formation of Indolenine and Other Isomeric Byproducts
-
Symptoms: Presence of multiple spots on TLC with similar Rf values to the product, and complex NMR spectra of the crude material.
-
Root Cause Analysis: When using unsymmetrical ketones, the formation of regioisomers is possible.[2] Furthermore, the reaction can sometimes terminate at the indolenine stage without the final aromatization step, especially under milder acidic conditions.[7]
-
Solutions & Preventative Measures:
-
Stronger Acidic Conditions: To promote the final aromatization step and avoid the accumulation of indolenine intermediates, stronger acid catalysts or higher reaction temperatures may be necessary.[7]
-
Purification Strategy: If isomeric byproducts are unavoidable, a careful purification strategy using column chromatography with a well-chosen eluent system is essential.[4]
-
Issue 2: Difficulty in Product Purification
The crude product from a Fischer indole synthesis can be challenging to purify due to the presence of multiple byproducts and potential for product decomposition on silica gel.[6]
Potential Cause 1: Polar Impurities
-
Symptoms: Streaking of the product spot on TLC, and a significant amount of baseline material that does not elute from the silica gel column.
-
Root Cause Analysis: The reaction can produce highly polar byproducts, including ammonium salts and colored tars. These can interfere with chromatographic separation.
-
Solutions & Preventative Measures:
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities and the acid catalyst.[4] Subsequent washing with brine will help remove water-soluble impurities.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina or reverse-phase chromatography.[4]
-
Potential Cause 2: Product Instability
-
Symptoms: The appearance of new, lower Rf spots on TLC after the product has been isolated and stored, or streaking and degradation during column chromatography.
-
Root Cause Analysis: Some tetrahydrocarbazole derivatives can be sensitive to air or prolonged exposure to silica gel.
-
Solutions & Preventative Measures:
-
Minimize Exposure to Air and Light: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in the dark at low temperatures.[8]
-
Rapid Purification: Aim to perform the purification as quickly as possible to minimize contact time with the stationary phase.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method that avoids the issues associated with chromatography.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the this compound Fischer indole synthesis, and how are they formed?
A1: Besides unreacted starting materials, the most common side products are:
-
Aniline and Cyclohexanone-derived byproducts: These arise from the cleavage of the N-N bond in the ene-hydrazine intermediate.[5] The resulting aniline and cyclohexyl iminium ion can then react further or be isolated after work-up.
-
Indolenine Intermediates: Incomplete aromatization can lead to the isolation of the corresponding indolenine.[7]
-
Partially Hydrogenated/Dehydrogenated Species: Depending on the reaction conditions and work-up, you may observe over-reduction or oxidation of the tetrahydrocarbazole ring system.
-
Polymeric/Tarry Materials: These are often formed under harsh acidic conditions or at high temperatures.
Q2: How can I confirm the presence of these side products in my reaction mixture?
A2: A combination of analytical techniques is recommended:
-
TLC: Thin-layer chromatography is a quick way to assess the complexity of your reaction mixture. The presence of multiple spots indicates the formation of byproducts.
-
LC-MS: Liquid chromatography-mass spectrometry can provide the molecular weights of the various components in your mixture, which can help in tentatively identifying the side products.
-
NMR Spectroscopy: ¹H and ¹³C NMR of the crude product can reveal the presence of characteristic signals for the side products. For example, the presence of signals corresponding to an aniline derivative would be a strong indicator of N-N bond cleavage.
Q3: What is the role of the acid catalyst in the formation of side products?
A3: The acid catalyst plays a dual role. It is essential for the protonation steps that drive the reaction forward, including the key[2][2]-sigmatropic rearrangement.[3] However, excessive acidity or the use of a very strong acid can promote side reactions such as N-N bond cleavage and the formation of polymeric tars.[1] Therefore, the choice and concentration of the acid catalyst must be carefully optimized for each specific substrate.
Q4: Are there any alternative methods for the synthesis of tetrahydrocarbazoles that might avoid these side products?
A4: Yes, several alternative strategies exist. For instance, palladium-catalyzed cross-coupling reactions of aryl halides with hydrazones have been developed as a milder entry into the Fischer indole synthesis.[10] Additionally, methods that avoid the use of strong Brønsted or Lewis acids, such as mechanochemical synthesis, can offer a greener and sometimes cleaner route to the desired products.[4]
Part 3: Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) in glacial acetic acid.[11]
-
Addition of Phenylhydrazine: While stirring, add phenylhydrazine (1.0 equivalent) dropwise to the solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. The product will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from methanol or ethanol, or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[9]
Protocol 2: Purification of Tetrahydrocarbazoles from Colored Impurities
This protocol is useful when the crude product is contaminated with colored byproducts.
-
Column Preparation: Pack a chromatography column with a lower layer of silica gel and an upper layer of alumina.[8]
-
Loading: Dissolve the crude tetrahydrocarbazole in a minimal amount of a suitable solvent (e.g., toluene) and load it onto the column.
-
Elution: Elute the column with toluene. The non-polar, colorless tetrahydrocarbazole should elute, while the colored, more polar impurities will be adsorbed onto the stationary phase.[8]
-
Solvent Removal: Immediately evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.
-
Storage: Store the purified product under an inert atmosphere and protected from light to prevent degradation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testbook.com [testbook.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Optimizing Cyclohexylhydrazine Synthesis
Welcome to the technical support center for cyclohexylhydrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your this compound reactions. The protocols and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction to this compound Synthesis
This compound is a valuable chemical intermediate, pivotal in the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact the final yield and purity. The most common synthetic route involves a two-step process: the formation of cyclohexanone hydrazone followed by its reduction. Success in this synthesis hinges on careful control of reaction conditions to favor the desired product and minimize side reactions. This guide will walk you through the critical aspects of this synthesis, providing you with the knowledge to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
Issue 1: Low Yield of Cyclohexanone Hydrazone in the First Step
-
Question: I am getting a low yield of the hydrazone intermediate, and my reaction mixture contains unreacted cyclohexanone. What is going wrong?
-
Answer: Low conversion to the hydrazone is a common issue and can be attributed to several factors:
-
Probable Cause 1: Incomplete Reaction. The condensation of cyclohexanone with hydrazine hydrate is a reversible reaction. Insufficient reaction time or suboptimal temperature can lead to an equilibrium with significant amounts of starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time. A moderate increase in temperature can also drive the reaction to completion; however, be cautious as excessive heat can promote side reactions.
-
-
Probable Cause 2: Unfavorable pH. The formation of hydrazones is typically catalyzed by a mild acid[1]. If the reaction medium is too acidic, the hydrazine will be protonated, rendering it non-nucleophilic. Conversely, if the medium is too basic, the carbonyl of the cyclohexanone will not be sufficiently activated.
-
Solution: The reaction is often performed in a protic solvent like ethanol or methanol, which can facilitate the necessary proton transfers. If the reaction is sluggish, the addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial.
-
-
Probable Cause 3: Water Removal. The formation of the hydrazone produces water as a byproduct. According to Le Chatelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials.
-
Solution: For reactions that are particularly sensitive to water, employing a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield of the hydrazone.
-
-
Issue 2: Formation of a White Precipitate (Azine) During Hydrazone Synthesis
-
Question: During my hydrazone synthesis, I observe the formation of a significant amount of a white, crystalline solid that is not my desired hydrazone. What is this byproduct and how can I avoid it?
-
Answer: The white precipitate is likely cyclohexanone azine, a common byproduct in this reaction[2].
-
Probable Cause: Azine Formation. Cyclohexanone azine is formed when one molecule of hydrazine reacts with two molecules of cyclohexanone. This side reaction is often favored by an excess of the ketone and higher reaction temperatures.
-
Solution 1: Control Stoichiometry. Use a slight excess of hydrazine hydrate relative to cyclohexanone. This will ensure that the ketone is the limiting reagent and reduce the likelihood of a second ketone molecule reacting with the initially formed hydrazone.
-
Solution 2: Temperature Control. Maintain a moderate reaction temperature. While some heat may be necessary to drive the reaction, excessive temperatures can accelerate the formation of the more thermodynamically stable azine.
-
Solution 3: Order of Addition. Adding the cyclohexanone slowly to the solution of hydrazine hydrate can help to maintain a high local concentration of hydrazine, favoring the formation of the hydrazone over the azine.
-
-
Issue 3: Incomplete Reduction of Cyclohexanone Hydrazone
-
Question: I am performing a Wolff-Kishner reduction of my cyclohexanone hydrazone, but I am recovering a significant amount of the starting hydrazone. How can I improve the conversion?
-
Answer: The Wolff-Kishner reduction requires strongly basic conditions and high temperatures to proceed to completion[3]. Incomplete reduction is often due to insufficiently forcing conditions.
-
Probable Cause 1: Insufficient Temperature. The decomposition of the hydrazone anion to the corresponding carbanion and nitrogen gas is the rate-determining step and requires significant thermal energy.
-
Solution: The Huang-Minlon modification of the Wolff-Kishner reduction is highly effective. This involves using a high-boiling solvent like diethylene glycol or triethylene glycol to achieve reaction temperatures of 180-220 °C[1][4]. After the initial formation of the hydrazone, water and any excess hydrazine are distilled off to allow the temperature to rise sufficiently for the reduction to occur.
-
-
Probable Cause 2: Ineffective Base. The deprotonation of the hydrazone requires a strong base.
-
Solution: Use a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). Ensure the base is of good quality and used in sufficient excess to drive the reaction.
-
-
Issue 4: Product Purification Challenges
-
Question: I have successfully synthesized this compound, but I am having difficulty purifying the final product. It appears to be an oil that is difficult to handle.
-
Answer: this compound is a liquid at room temperature and can be challenging to purify by simple crystallization.
-
Solution 1: Vacuum Distillation. this compound can be purified by vacuum distillation[5]. This technique is suitable for separating liquids with different boiling points and is performed under reduced pressure to avoid decomposition of the product at high temperatures[6][7][8].
-
Solution 2: Conversion to the Hydrochloride Salt. A highly effective method for purification and handling is to convert the this compound into its hydrochloride salt[9]. This compound hydrochloride is a stable, crystalline solid that is often easier to purify by recrystallization[10][11]. The free base can be regenerated by treatment with a base if required for subsequent reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best method for reducing cyclohexanone hydrazone to this compound?
-
A1: The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is a robust and widely used method for this transformation[3][4]. However, it requires high temperatures and strongly basic conditions. For substrates that are sensitive to these conditions, catalytic hydrogenation over a platinum or palladium catalyst can be a milder alternative[12][13][14][15]. Reduction with sodium borohydride (NaBH₄) is generally not effective for the reduction of hydrazones to hydrazines; it typically reduces the carbonyl group of any unreacted cyclohexanone to cyclohexanol[16][17][18][19][20].
-
-
Q2: What are the main safety precautions I should take when working with hydrazine and its derivatives?
-
A2: Hydrazine and its derivatives are toxic and potentially carcinogenic[21]. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[22]. Avoid inhalation of vapors and contact with skin and eyes[10]. This compound hydrochloride is corrosive and can cause severe skin burns and eye damage[9].
-
-
Q3: Can I use a different starting material instead of cyclohexanone?
-
A3: Yes, other methods for synthesizing this compound exist, such as the reaction of a cyclohexyl halide with hydrazine. However, the route from cyclohexanone is generally the most common and accessible in a laboratory setting[23].
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: The identity of your this compound or its hydrochloride salt can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), as well as by observing a sharp melting point for the hydrochloride salt[10].
-
Experimental Protocols
Protocol 1: Synthesis of Cyclohexanone Hydrazone
This protocol describes a standard procedure for the synthesis of the hydrazone intermediate.
Materials:
-
Cyclohexanone
-
Hydrazine hydrate (64-80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hydrazine hydrate (1.1 equivalents) and ethanol.
-
Begin stirring the solution at room temperature.
-
Slowly add cyclohexanone (1.0 equivalent) to the hydrazine solution.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-90 °C) for 1-2 hours.
-
Monitor the reaction progress by TLC until the cyclohexanone spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude cyclohexanone hydrazone, which can often be used in the next step without further purification.
| Parameter | Recommended Value | Impact on Yield |
| Stoichiometry | 1.1 eq. Hydrazine Hydrate | Using a slight excess of hydrazine minimizes azine formation. |
| Temperature | 80-90 °C (Reflux in Ethanol) | Ensures a reasonable reaction rate without promoting side reactions. |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Solvent | Ethanol or Methanol | Protic solvents that facilitate the reaction. |
Protocol 2: Wolff-Kishner Reduction of Cyclohexanone Hydrazone (Huang-Minlon Modification)
This protocol details the reduction of the hydrazone to this compound.
Materials:
-
Crude cyclohexanone hydrazone
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Distillation apparatus
-
Heating mantle
-
Thermometer
Procedure:
-
Place the crude cyclohexanone hydrazone, potassium hydroxide (3-4 equivalents), and diethylene glycol into a round-bottom flask equipped for distillation.
-
Heat the mixture to approximately 120-130 °C to allow for the initial reaction and to distill off water and any excess hydrazine.
-
Once the initial distillation ceases, remove the distillation head and replace it with a reflux condenser.
-
Increase the temperature of the reaction mixture to 190-200 °C and maintain this temperature for 3-4 hours. Vigorous evolution of nitrogen gas should be observed.
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain crude this compound.
| Parameter | Recommended Value | Impact on Yield |
| Base | 3-4 eq. KOH | A strong base in excess is crucial for the deprotonation steps. |
| Temperature | 190-200 °C | High temperature is required for the elimination of nitrogen gas. |
| Reaction Time | 3-4 hours | Should be monitored by TLC to ensure completion. |
| Solvent | Diethylene Glycol | High-boiling solvent that allows for the necessary reaction temperature. |
Protocol 3: Purification via Hydrochloride Salt Formation
This protocol describes the conversion of crude this compound to its more stable and easily purified hydrochloride salt.
Materials:
-
Crude this compound
-
Concentrated hydrochloric acid (HCl)
-
Isopropanol or Ethanol
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper).
-
A white precipitate of this compound hydrochloride should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol or ethanol.
-
Dry the purified this compound hydrochloride in a vacuum oven.
Visualizations
Reaction Mechanism: Synthesis of this compound
References
- 1. orgosolver.com [orgosolver.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. omicsonline.org [omicsonline.org]
- 6. How To [chem.rochester.edu]
- 7. omicsonline.org [omicsonline.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound 98 24214-73-1 [sigmaaldrich.com]
- 11. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. bibrepo.uca.es [bibrepo.uca.es]
- 15. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. studylib.net [studylib.net]
- 17. researchgate.net [researchgate.net]
- 18. research.vu.nl [research.vu.nl]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. scribd.com [scribd.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. aksci.com [aksci.com]
- 23. This compound | CAS#:6498-34-6 | Chemsrc [chemsrc.com]
Technical Support Center: Preventing Azine Byproduct Formation with Cyclohexylhydrazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize cyclohexylhydrazine in their synthetic workflows. A common and often frustrating challenge encountered is the formation of cyclohexanone azine, a byproduct that can significantly reduce reaction yields and complicate product purification. This document provides in-depth, field-proven insights and actionable protocols to help you understand the root causes of azine formation, implement preventative measures, and troubleshoot its appearance in your experiments.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses the foundational concepts of azine formation, providing the essential knowledge needed to tackle this common synthetic hurdle.
Q1: What is a cyclohexanone azine, and why is it a problematic byproduct?
A1: Cyclohexanone azine is a symmetrical molecule with the structure C₆H₁₀=N-N=C₆H₁₀. It is formed from the condensation reaction between two molecules of cyclohexanone and one molecule of hydrazine.[1][2] In the context of reactions involving this compound, its formation is a significant issue for several reasons:
-
Yield Reduction: The formation of the azine consumes the precursors that should be forming your desired product, directly lowering your reaction yield.
-
Purification Complexity: Azines often have physical properties (e.g., polarity, solubility) similar to the desired hydrazone products, making their removal by standard techniques like column chromatography or recrystallization challenging.
-
Reaction Interference: As a stable, conjugated system, the azine is generally unreactive and can act as an inert contaminant in subsequent reaction steps.
Q2: I'm using this compound, not hydrazine. What is the primary mechanism for azine formation?
A2: This is a critical point of confusion. This compound does not directly form an azine. Instead, the azine byproduct arises from the in situ degradation of this compound into cyclohexanone. This degradation is primarily an oxidative process.[3] The key mechanistic steps are:
-
Oxidation/Decomposition: this compound is susceptible to oxidation, particularly by atmospheric oxygen. This process can be significantly accelerated by trace transition metal impurities (e.g., Cu, Fe), elevated temperatures, or light.[4][5][6][7][8] This initial step generates highly reactive intermediates.
-
Formation of Cyclohexanone: The reactive intermediates decompose to form cyclohexanone and hydrazine.
-
Condensation Cascade: The newly formed cyclohexanone can now react with any available hydrazine species in the flask, including unreacted this compound (to form cyclohexanone cyclohexylhydrazone) or the hydrazine byproduct.
-
Azine Formation: The intermediate hydrazone can then react with a second molecule of cyclohexanone to yield the final, symmetrical cyclohexanone azine byproduct.[7][9]
Q3: What are the common visual indicators of azine formation?
A3: Often, the first sign of trouble is a visual change in your reaction mixture. Be vigilant for the following:
-
Color Change: The most common indicator is the development of a yellow to brownish hue in a previously colorless solution.[8] This suggests the formation of conjugated systems like azines.
-
Precipitation/Cloudiness: The azine may be less soluble than your starting materials or desired product in the chosen solvent, leading to the formation of a fine precipitate or a general cloudiness in the reaction mixture.[8]
If you observe these changes, it is crucial to immediately analyze a sample of the reaction mixture by an appropriate analytical method (see Section 4) to confirm the presence of the byproduct.
Section 2: Proactive Prevention Strategies
The most effective way to deal with azine byproducts is to prevent their formation in the first place. This section details the critical storage, handling, and reaction parameters that will minimize degradation of your this compound.
Q4: How should I properly store and handle my this compound stock to ensure its stability?
A4: The stability of your starting material is paramount. This compound degradation often begins in the storage bottle long before the reaction is ever run.
-
Inert Atmosphere is Non-Negotiable: Oxygen is the primary culprit in hydrazine oxidation.[4] Always store this compound under a dry, inert atmosphere like argon or nitrogen.[8] Upon receiving the material, consider flushing the headspace of the bottle with inert gas before resealing. For frequent use, consider transferring the material into smaller, single-use vials within a glovebox to minimize repeated exposure of the entire stock to potential atmospheric contamination.
-
Control the Environment: Store the container in a cool, dry, and dark location, away from direct sunlight and heat sources.[7][8] An amber glass bottle is preferred to prevent photo-initiated degradation.[8]
-
Handling Protocol: When weighing or transferring this compound, do so under a positive pressure of inert gas. Use clean, dry glassware and spatulas to avoid introducing contaminants that could catalyze decomposition.[8]
Q5: What reaction parameters should I control to minimize azine formation during my experiment?
A5: Controlling the reaction environment is just as critical as proper storage. The following table summarizes key parameters to control.
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Atmosphere | Reaction run open to air or with poor seals. | Maintain a positive pressure of dry Argon or Nitrogen throughout the reaction. | Prevents aerobic oxidation of the hydrazine, which is the initiating step of azine formation.[4] |
| Temperature | Excessive heat (e.g., high reflux temperatures). | Use the minimum temperature required for the desired reaction to proceed at a reasonable rate. | High temperatures can accelerate the thermal decomposition of hydrazine derivatives.[3][7] |
| Solvents/Reagents | Using old, unstabilized, or low-purity solvents (e.g., THF with peroxides, solvents stored in metal cans). | Use freshly distilled, de-gassed, or high-purity anhydrous solvents. | Prevents the introduction of oxidizing impurities (like peroxides) or trace metals that can catalyze decomposition.[7] |
| pH | Strongly basic conditions (e.g., using strong, non-hindered bases). | Maintain neutral or mildly acidic conditions, if compatible with the desired reaction. | Base catalysis is a known factor in the aerobic oxidation of many hydrazine derivatives.[4] |
| Metal Contamination | Using non-passivated metal cannulas or stir bars; presence of residual metal catalysts from prior steps. | Use glass or PTFE equipment where possible. If metal catalysts are required, consider the use of chelating agents post-reaction. | Transition metals are potent catalysts for hydrazine oxidation.[5][6][10] |
Section 3: Troubleshooting and Purification Guide
Even with careful preventative measures, azine formation can sometimes occur. This section provides a logical workflow for diagnosing the issue and purifying your desired compound.
Q6: My reaction mixture turned yellow and a precipitate formed. What should I do?
A6: This is a classic sign of azine formation. Do not assume the precipitate is your product.
-
Analyze Immediately: Take a small aliquot of the reaction mixture, ensuring you sample both the supernatant and the solid if possible. Immediately analyze it by Thin Layer Chromatography (TLC) or a rapid LC-MS method.
-
On TLC: Spot your starting this compound, your other reactant (e.g., an aldehyde/ketone), and the reaction mixture. The azine byproduct will typically appear as a new, often less polar spot.
-
-
Confirm the Hypothesis: If the analysis confirms the presence of a significant byproduct, it is likely the azine. The priority now shifts from pushing the reaction further (which may generate more byproduct) to isolating and purifying the desired product.
-
Proceed to Purification: Do not continue heating a reaction that is clearly producing byproducts. Move directly to the workup and purification phase.
Q7: My post-reaction analysis (NMR/LCMS) confirms the presence of cyclohexanone azine. How can I remove it?
A7: Removing the azine requires leveraging differences in physical properties between it and your desired product.
Protocol A: Purification by Flash Column Chromatography
This is the most common method for separating products from byproducts.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (solvent system). Azines are often non-polar and will elute differently from more polar hydrazone products.
-
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation (ΔRf > 0.2) between your desired product and the azine spot.
-
Column Packing: Prepare a silica gel column appropriate for the scale of your crude material (typically a 50:1 to 100:1 ratio of silica to crude material by weight).
-
Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the chromatography solvent ("wet loading"). Dry loading is often superior for resolving closely-eluting spots.
-
Elution: Run the column, collecting fractions. The less polar compound (often the azine) will typically elute from the column first.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol B: Purification by Recrystallization
If your desired product is a solid, recrystallization can be a highly effective and scalable purification method.
-
Principle: This method relies on the difference in solubility between the desired compound and the impurity in a given solvent at different temperatures.[11][12]
-
Step-by-Step Methodology:
-
Solvent Screening: Find a solvent (or solvent pair) in which your desired product is highly soluble at an elevated temperature but poorly soluble at room temperature or below. Crucially, the azine impurity should either be very soluble at all temperatures or largely insoluble.
-
Dissolution: Dissolve the crude material in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities (which could be the azine if it is very insoluble), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[13]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Section 4: Analytical Methods for Detection
Accurate detection is key to both prevention and troubleshooting. A robust analytical method will allow you to monitor your reaction's health and the purity of your final compound.
Q8: What are the best analytical methods to detect and quantify azine impurities?
A8: A multi-tiered approach is often best. High-performance liquid chromatography (HPLC) is generally the gold standard for quantification, while TLC is excellent for rapid, qualitative checks.[14][15][16]
| Method | Application | Advantages | Limitations |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring; qualitative purity check. | Fast, inexpensive, requires minimal equipment. | Not quantitative; resolution may be poor for similar compounds. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity; impurity profiling.[16] | Highly sensitive and quantitative; excellent resolution. | Requires specialized equipment and method development. |
| Gas Chromatography (GC-MS) | Analysis of volatile impurities. | Excellent for separating volatile compounds; provides mass data for identification. | Not suitable for non-volatile or thermally labile compounds.[16] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification and quantification. | Combines the separation power of HPLC with mass identification, confirming the molecular weight of the impurity.[15][16] | More complex and expensive than HPLC-UV. |
Section 5: Visualizing the Chemistry
Understanding the chemical pathways and logical workflows can greatly aid in troubleshooting.
Caption: Oxidative degradation pathway leading to azine byproduct formation.
Caption: Logical workflow for troubleshooting suspected azine formation.
References
- 1. erpublications.com [erpublications.com]
- 2. Azine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Transition metal-doped cobalt phosphide for efficient hydrazine oxidation: a density functional theory study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Azine Formation [quimicaorganica.org]
- 10. Transition metal-doped cobalt phosphide for efficient hydrazine oxidation: a density functional theory study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 16. emerypharma.com [emerypharma.com]
Stability issues of Cyclohexylhydrazine derivatives during purification
A Guide to Navigating Stability and Purification Challenges
Welcome to the technical support resource for researchers working with cyclohexylhydrazine derivatives. As a Senior Application Scientist, I understand that while these compounds are versatile synthetic intermediates, their purification can be fraught with challenges related to instability. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. We will explore common failure points in purification and provide field-proven solutions to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs): Stability & Handling
This section addresses the most common initial queries regarding the stability of this compound and its derivatives.
Q1: My purified this compound derivative is changing color (e.g., turning yellow/brown) upon standing. What is happening?
A: This is a classic sign of oxidative degradation. The lone pair of electrons on the nitrogen atoms makes hydrazines susceptible to oxidation, especially in the presence of atmospheric oxygen.[1] This process can be accelerated by trace metal impurities and light. The initial oxidation product is often a diazene (R-N=N-H), which is unstable and can lead to a cascade of further reactions, producing a mixture of colored byproducts.
-
Expert Insight: The cyclohexyl moiety itself is generally stable, but the hydrazine functional group is the point of reactivity. Always assume your derivative is sensitive to air unless you have experimental data to prove otherwise.
Q2: Should I work under an inert atmosphere (e.g., Nitrogen or Argon) when handling this compound derivatives?
A: Yes, it is highly recommended. To minimize the oxidative degradation described in Q1, performing all manipulations—including solvent transfers, reaction workups, and purification steps—under an inert atmosphere is a best practice. For routine handling and transfers, a steady stream of nitrogen or argon is sufficient. For highly sensitive derivatives or prolonged processes, working in a glovebox is ideal.
Q3: Is there a difference in stability between the free base and the hydrochloride salt of my this compound derivative?
A: Absolutely. The hydrochloride salt is significantly more stable.[2] In the salt form, the nitrogen lone pairs are protonated, making them much less available for oxidation. This is why many hydrazine derivatives are sold and stored as their hydrochloride or sulfate salts.[3] If your synthesis allows, converting the free base to its hydrochloride salt with HCl in a suitable solvent (like ether or isopropanol) is an excellent strategy for improving long-term stability and often facilitates crystallization.
Troubleshooting Guide 1: Column Chromatography
Column chromatography is a primary source of degradation if not performed correctly. The stationary phase, mobile phase, and technique must be carefully chosen.
Q4: My compound is streaking badly on the TLC plate and I see new, lower Rf spots after running a column. What's causing this?
A: This is a hallmark of an adverse interaction with the stationary phase, typically silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms of your this compound derivative can interact strongly with these acidic sites. This leads to two major problems:
-
Streaking (Tailing): The strong, non-ideal interaction prevents the formation of a compact band, causing it to tail up the plate.
-
On-Column Degradation: The acidic surface can catalyze decomposition reactions. The new, lower Rf spots are likely polar degradation byproducts that are sticking more strongly to the silica.
Q5: How can I prevent streaking and degradation during silica gel chromatography?
A: The solution is to neutralize the acidic sites on the silica gel. This can be achieved in several ways:
-
Mobile Phase Additive: Add a small amount of a volatile base to your eluent system. The most common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v).[4] Ammonia (by using a solvent saturated with NH₃, e.g., 7N NH₃ in MeOH) can also be used. The basic additive will preferentially interact with the acidic sites, allowing your compound to elute cleanly.
-
Slurry Deactivation: Prepare your column slurry with the eluent mixture that already contains the basic additive. This ensures the entire silica bed is "passivated" before you load your compound.
Below is a workflow for choosing and implementing a passivation strategy.
Caption: Workflow for troubleshooting TLC and column chromatography.
Protocol 1: Passivation of Silica Gel for Column Chromatography
-
Prepare the Eluent: Determine your optimal solvent system (e.g., 80:20 Hexane:Ethyl Acetate) via TLC analysis. Prepare a bulk volume of this eluent and add triethylamine (TEA) to a final concentration of 1% (v/v). Mix thoroughly.
-
Prepare the Slurry: In a beaker, add your required amount of silica gel. Add the TEA-containing eluent and gently swirl to create a uniform slurry. Allow it to sit for 5-10 minutes to ensure equilibration.
-
Pack the Column: Pack your chromatography column with the passivated slurry as you normally would.
-
Equilibrate the Column: Run 2-3 column volumes of the TEA-containing eluent through the packed column before loading your sample. This ensures the entire stationary phase is neutralized.
-
Load and Elute: Load your sample (preferably as a concentrated solution or dry-loaded onto a small amount of passivated silica) and run the column using the TEA-containing eluent.
Q6: Are there alternatives to silica gel?
A: Yes. If your compound is exceptionally sensitive, consider these options:
-
Neutral Alumina: Alumina is generally more basic than silica and can be a good alternative. However, it has different selectivity, so you will need to re-screen TLC plates.
-
Reverse-Phase Chromatography (C18): This technique uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It avoids the issue of acidic sites entirely.[5] This is an excellent choice for polar this compound derivatives.
Troubleshooting Guide 2: Post-Purification & Crystallization
Successfully eluting your compound from the column is only half the battle. Issues often arise during solvent removal and final isolation.
Q7: After column chromatography, I rotary evaporated the fractions and was left with a persistent oil, but I expected a solid. What should I do?
A: This is a very common issue. The presence of residual solvents or minor impurities can inhibit crystallization. Sometimes, the purified compound is simply an oil at room temperature. Here are several techniques to try, in order of increasing complexity:
-
High Vacuum Drying: Ensure all volatile solvents (like ethyl acetate, dichloromethane, and even triethylamine) are thoroughly removed on a high vacuum line for several hours.
-
Trituration: This is a highly effective technique. Add a small amount of a non-polar solvent in which your compound is insoluble (or sparingly soluble), such as cold n-pentane or n-hexane.[4] Vigorously scratch the inside of the flask with a glass rod or spatula. This mechanical energy can induce nucleation and cause the oil to precipitate as a solid.
-
Recrystallization: If trituration fails, attempt a full recrystallization. Dissolve the oil in a minimum amount of a hot solvent in which it is moderately soluble (e.g., ethanol, isopropanol, acetonitrile).[4] Allow the solution to cool slowly to room temperature, and then in a freezer, to promote the growth of crystals.
Data Summary: Common Purification Techniques
| Technique | When to Use | Key Considerations | Potential Pitfalls |
| Silica Gel Chromatography | Primary purification for non-polar to moderately polar compounds. | Must add a basic modifier (e.g., 1% TEA) to the eluent to prevent streaking and degradation.[4][6] | Acid-catalyzed decomposition on the column. |
| Reverse-Phase HPLC | Purification of polar, water-soluble derivatives. | Can be MS-compatible if volatile buffers (e.g., formic acid, ammonium acetate) are used.[7] | May require lyophilization to remove aqueous mobile phase. |
| Crystallization | Final purification step for solid compounds; can remove trace impurities. | Choice of solvent is critical. Slow cooling promotes larger, purer crystals. | Compound may "oil out" if the solution is too concentrated or cooled too quickly. |
| Acid-Base Extraction | Separating the basic hydrazine derivative from neutral or acidic impurities. | Convert to a salt (e.g., hydrochloride) to move into the aqueous phase.[3] | Emulsions can form; some derivatives may be unstable to pH swings. |
Analytical Characterization & Degradation Pathways
Q8: How can I confirm that my purified compound is stable and not a degradation product?
A: A multi-pronged analytical approach is essential.
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. Look for the characteristic signals of the cyclohexyl and hydrazine protons. The absence of unexpected or broad peaks is a good indicator of purity.
-
Mass Spectrometry (MS): Confirm the molecular weight of your compound. Techniques like LC-MS are excellent for monitoring purity and detecting low-level impurities.
-
Forced Degradation Studies: To proactively understand potential stability issues, a forced degradation study can be performed.[8][9] This involves intentionally exposing small samples of your compound to harsh conditions (e.g., acid, base, oxidant like H₂O₂, heat, UV light) and analyzing the resulting mixtures by HPLC or LC-MS to identify potential degradation products.
Below is a simplified representation of a potential oxidative degradation pathway.
References
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3458283A - Hydrazine purification - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. helixchrom.com [helixchrom.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Catalyst Selection for Optimizing Cyclohexylhydrazine Reactions
Welcome to the Technical Support Center for optimizing reactions involving cyclohexylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for this versatile chemical intermediate.
This compound and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialized materials. The success of these synthetic routes often hinges on the judicious selection of a catalyst and the fine-tuning of reaction conditions. This center will address common challenges and provide actionable solutions based on established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst selection for this compound reactions.
Q1: What are the most common types of catalysts used in reactions with this compound?
A: The choice of catalyst is highly dependent on the specific transformation. For condensation reactions, which are a primary application of this compound, acid catalysts are most common.[1][2] These can be Brønsted acids (e.g., acetic acid, hydrochloric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride).[1][3] For other transformations, such as decomposition for hydrogen production, transition metal catalysts, particularly those based on iridium and nickel, are frequently employed.[4][5][6]
Q2: Why is my reaction yield consistently low when using this compound?
A: Low yields can stem from several factors, including reagent purity, suboptimal reaction conditions, and inherent steric hindrance from the cyclohexyl group.[1][7] The purity of this compound is critical, as it can degrade over time, especially with exposure to air and moisture.[1] Reaction conditions such as temperature and solvent must be carefully optimized.[1][8] The bulky cyclohexyl group can also impede the reaction, necessitating the use of a suitable catalyst or higher temperatures to overcome this steric hindrance.[7]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
A: The choice depends on several factors including the reaction type, desired product, and operational considerations like catalyst recovery and reuse. Homogeneous catalysts, such as mineral acids or soluble metal complexes, are often used in fine chemical synthesis due to their high activity and selectivity. However, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, such as metals supported on alumina or carbon, offer significant advantages in terms of easy separation by filtration and potential for reuse, which is economically and environmentally beneficial.[5][9]
Q4: Can the catalyst influence the selectivity of the reaction?
A: Absolutely. The catalyst plays a crucial role in directing the reaction towards the desired product and minimizing the formation of byproducts. For instance, in hydrazine decomposition, the choice of metal and support can significantly affect the selectivity towards hydrogen and nitrogen versus ammonia.[4] In condensation reactions, an appropriate acid catalyst can help prevent the formation of side products like azines.[7]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Conversion Rate or Stalled Reaction
Symptom: The reaction proceeds initially but then slows down or stops before reaching completion, as observed by techniques like Thin Layer Chromatography (TLC).[7]
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the amount of catalyst. Be mindful that excessive catalyst can sometimes lead to side reactions.
-
Switch to a Stronger Catalyst: If using a weak acid catalyst like acetic acid for a condensation reaction, consider a stronger Brønsted acid or a Lewis acid.[1][3]
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the reaction to proceed.[1][10] Monitor for potential decomposition of reactants or products at higher temperatures.[2]
-
-
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.
-
Troubleshooting Steps:
-
Identify the Deactivation Mechanism: Catalyst deactivation can occur through several mechanisms, including poisoning, sintering (thermal damage), or fouling.[11][12] Poisoning can happen if impurities in the reactants or solvent bind to the active sites of the catalyst.[4][12]
-
Purify Reactants and Solvents: Ensure all reagents and the solvent are of high purity and free from potential catalyst poisons like sulfur compounds.[1]
-
Consider a More Robust Catalyst: If sintering is suspected due to high reaction temperatures, choose a catalyst with higher thermal stability.
-
Implement an Inert Atmosphere: For oxygen-sensitive catalysts or reactions, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative deactivation.[1]
-
-
Issue 2: Poor Product Selectivity and Formation of Byproducts
Symptom: The reaction mixture shows the formation of significant amounts of undesired products alongside the target molecule. A common byproduct in condensation reactions is the formation of azines.[2][7]
Potential Causes & Solutions:
-
Incorrect Stoichiometry: An excess of the carbonyl compound in a condensation reaction can favor the formation of azines.[2][7]
-
Troubleshooting Steps:
-
Adjust Reactant Ratios: Carefully control the stoichiometry of the reactants. A slight excess of this compound may be beneficial in some cases.[2]
-
-
-
Suboptimal Reaction Temperature: Elevated temperatures can sometimes promote side reactions.[7]
-
Troubleshooting Steps:
-
Optimize Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
-
Inappropriate Catalyst Choice: The catalyst may not be selective enough for the desired transformation.
-
Troubleshooting Steps:
-
Screen Different Catalysts: Test a range of catalysts with varying acidity or metal composition to find one that favors the formation of the desired product. The choice between Brønsted and Lewis acids can significantly impact selectivity.[1][3]
-
Modify Catalyst Support: For heterogeneous catalysts, the support material (e.g., Al₂O₃, CeO₂, NiO) can influence selectivity.[4]
-
-
Issue 3: Difficulty in Catalyst Separation and Product Isolation
Symptom: Challenges in removing the catalyst from the reaction mixture, leading to product contamination or loss of product during workup.[13]
Potential Causes & Solutions:
-
Use of a Homogeneous Catalyst: Soluble catalysts can be difficult to separate from the product.
-
Troubleshooting Steps:
-
Switch to a Heterogeneous Catalyst: If possible, replace the homogeneous catalyst with a solid, heterogeneous catalyst that can be easily removed by filtration.[5][9]
-
Optimize Workup Procedure: If a homogeneous catalyst must be used, develop a workup procedure that effectively removes it. This could involve extraction with an aqueous solution if the catalyst is water-soluble, or precipitation.
-
-
-
Product Adsorption onto Heterogeneous Catalyst: The product may adsorb onto the surface of the solid catalyst, leading to lower isolated yields.
-
Troubleshooting Steps:
-
Thorough Washing: After filtering the catalyst, wash it thoroughly with a suitable solvent to recover any adsorbed product.
-
Modify Catalyst Surface: In some cases, modifying the surface of the catalyst support can reduce product adsorption.
-
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Screening in a Condensation Reaction
This protocol outlines a general method for screening different acid catalysts for the formation of a hydrazone from this compound and a model ketone (e.g., cyclohexanone).
Materials:
-
This compound
-
Cyclohexanone
-
Solvent (e.g., Ethanol)
-
Catalyst candidates (e.g., Acetic Acid, p-Toluenesulfonic Acid, Zinc Chloride)
-
Reaction vials with stir bars
-
TLC plates and developing chamber
-
Heating block
Procedure:
-
To a series of reaction vials, add cyclohexanone (1.0 eq) and ethanol.
-
To each vial, add a different catalyst (e.g., 0.1 eq of Acetic Acid, 0.05 eq of p-Toluenesulfonic Acid, 0.05 eq of Zinc Chloride).
-
Add this compound (1.1 eq) to each vial to initiate the reaction.
-
Stir the reactions at a set temperature (e.g., 50 °C).
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Compare the rate of product formation and the presence of byproducts for each catalyst to identify the most effective one.
Data Presentation:
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) for >95% Conversion | Observations |
| Acetic Acid | 10 | 6 | Clean reaction, moderate rate |
| p-Toluenesulfonic Acid | 5 | 2 | Faster reaction, some byproduct formation |
| Zinc Chloride | 5 | 3 | Clean reaction, good rate |
Protocol 2: Testing for Catalyst Deactivation
This protocol provides a method to determine if catalyst deactivation is occurring during a reaction.
Procedure:
-
Set up a reaction under optimized conditions with the chosen catalyst.
-
Allow the reaction to proceed until the rate appears to slow down significantly or stall.
-
At this point, add a fresh portion of the catalyst to the reaction mixture.
-
Continue to monitor the reaction by TLC.
-
If the reaction rate increases after the addition of fresh catalyst, it is a strong indication that the original catalyst was deactivating.
IV. Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A workflow for troubleshooting low yields in this compound reactions.
Catalyst Selection Logic
Caption: Decision tree for initial catalyst selection based on reaction type.
V. References
-
Characterization of catalyst for hydrazine decomposition and its deactivation mechanism. (2025). Google Scholar. 11
-
Technical Support Center: Optimizing Reaction Conditions for (4-methoxycyclohexyl)hydrazine Condensations. (2025). Benchchem. 7
-
Technical Support Center: Reactions with (4-methoxycyclohexyl)hydrazine. (2025). Benchchem. 1
-
Troubleshooting low conversion rates in (4-methoxycyclohexyl)hydrazine reactions. (2025). Benchchem. 2
-
Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support. (2024). MDPI. 4
-
The Essential Role of this compound Hydrochloride in Modern Organic Synthesis. (n.d.). Chem Catalyst Pro. --INVALID-LINK--
-
Optimization of the Reaction Conditions a,b. (n.d.). ResearchGate. 8
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. 13
-
Catalyst deactivation. (2021). YouTube. 12
-
Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. (n.d.). MDPI. 5
-
Catalyst for decomposing hydrazine hydrate to prepare hydrogen and preparation method of catalyst. (n.d.). Google Patents. 6
-
Understanding the Applications of Hydrazine Derivatives: The Case of this compound Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--
-
Reaction Mechanisms, Catalysts, and Reaction Coordinate Diagrams. (2022). YouTube. 10
-
Synthesis of Bis-hydrazine using heterogeneous catalysis. (2021). Sciforum. 9
-
Technical Support Center: Optimization of Reaction Conditions for Hydrazine, [2-(methylthio)phenyl]-. (2025). Benchchem. 3
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CN105195159A - Catalyst for decomposing hydrazine hydrate to prepare hydrogen and preparation method of catalyst - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. How To [chem.rochester.edu]
Managing regioselectivity in Fischer indole synthesis with Cyclohexylhydrazine
Technical Support Center: Fischer Indole Synthesis
Topic: Managing Regioselectivity with Cyclohexylhydrazine
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice for controlling regioselectivity when using this compound with unsymmetrical ketones.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of the Fischer Indole Synthesis?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can proceed in different directions. In the Fischer Indole Synthesis, when an unsymmetrical ketone (a ketone with different substituents on either side of the carbonyl group) reacts with this compound, two different enamine intermediates can form. These intermediates lead to two possible regioisomeric indole products. Effective regiocontrol means directing the reaction to selectively produce the desired isomer.
Q2: What are the primary factors that control regioselectivity in this reaction?
A: The regiochemical outcome is primarily governed by a combination of steric and electronic factors that influence the formation of the intermediate enamine. The key factors include:
-
Structure of the Ketone: The relative steric bulk of the substituents on the ketone is a major determinant.
-
Acid Catalyst: The choice and strength of the acid catalyst are critical.[1][2][3] Different acids can favor either the kinetically or thermodynamically controlled pathway.
-
Reaction Conditions: Temperature and solvent can significantly influence the ratio of regioisomers.[1][4]
Q3: How does the choice of acid catalyst influence the outcome?
A: The acid catalyst is crucial for several steps, including the isomerization of the hydrazone to the enamine and the subsequent[5][5]-sigmatropic rearrangement.[3]
-
Brønsted vs. Lewis Acids: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[4][5][6]
-
Acid Strength: Stronger acids and higher temperatures often favor the formation of the more thermodynamically stable (more substituted) enamine, which then dictates the major indole product.[7] Conversely, milder conditions may favor the kinetically formed, less sterically hindered enamine.[1] For instance, using a potent reagent like Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol, often favoring the formation of 3-unsubstituted indoles from methyl ketones.[8]
Q4: I'm reacting this compound with 2-butanone. Which regioisomer should I expect to be the major product?
A: When reacting with an unsymmetrical ketone like 2-butanone, the reaction can proceed via two different enamine intermediates, leading to either a 2,3-dimethylindole or a 2-ethylindole derivative attached to the cyclohexane ring. The outcome is highly dependent on the reaction conditions.
-
Thermodynamic Control: Under strongly acidic conditions, the reaction tends to favor the more substituted, and thus more stable, enamine intermediate. This would lead to the formation of the 2,3-disubstituted indole as the major product.
-
Kinetic Control: Milder conditions may favor the formation of the less sterically hindered enamine, which would result in the 2-substituted indole. Steric effects are a major factor controlling regioselectivity.[8]
Troubleshooting Guides
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
Solution/Explanation: A lack of selectivity is a common issue when the energy difference between the two possible enamine intermediates is small. To improve the ratio, you need to adjust conditions to favor one pathway significantly over the other.
Recommended Actions:
-
Modify the Acid Catalyst: This is the most impactful variable.
-
For the Thermodynamically Favored Isomer (more substituted): Switch to a stronger acid system. Polyphosphoric acid (PPA) or Eaton's reagent are excellent choices for driving the reaction toward the more stable enamine.[1][8]
-
For the Kinetically Favored Isomer (less substituted): Use a milder Brønsted acid like acetic acid or p-toluenesulfonic acid (p-TsOH).[4] In some cases, weaker Lewis acids can also provide better kinetic control.
-
-
Adjust the Temperature: Higher temperatures generally push the reaction toward thermodynamic equilibrium, favoring the more stable product.[7] Conversely, running the reaction at a lower temperature may enhance kinetic control, though this can also decrease the overall reaction rate.
-
Change the Solvent: The polarity of the solvent can influence the stability of the transition states. Experiment with polar aprotic solvents like DMSO or polar protic solvents like acetic acid.[5]
Problem 2: I am observing significant tar and byproduct formation, and my yield is low.
Solution/Explanation: Tar formation is often a result of reaction conditions that are too harsh, causing decomposition of the starting materials, intermediates, or the final indole product.[1] The Fischer indole synthesis is known for requiring elevated temperatures, which can exacerbate this issue.
Recommended Actions:
-
Lower the Reaction Temperature: This is the first and most crucial step. High heat can lead to polymerization and degradation.[1] Consider using microwave-assisted synthesis, which can offer rapid heating and improved yields in shorter times, potentially minimizing byproduct formation.[5]
-
Optimize the Catalyst Concentration: An excess of a strong acid can be detrimental. Titrate the amount of catalyst used; often, a catalytic amount is sufficient.
-
Consider a One-Pot Procedure: Some hydrazone intermediates are unstable and can decompose before cyclization.[1] A one-pot synthesis, where the hydrazone is generated in situ and immediately cyclized without isolation, can prevent this decomposition.[5] This is often achieved by heating the this compound and the ketone together in a solvent like acetic acid, which also serves as the catalyst.[5]
-
Dilute the Reaction Mixture: In cases where harsh reagents like Eaton's reagent are used, diluting the reaction with a solvent like sulfolane or dichloromethane can lead to far less degradation and higher yields.[8]
Problem 3: The reaction is not proceeding to completion, and I am recovering the starting hydrazone.
Solution/Explanation: Incomplete conversion suggests that the activation energy for the key[5][5]-sigmatropic rearrangement is not being met, or the catalyst is not effective enough.
Recommended Actions:
-
Increase Catalyst Strength or Concentration: If you are using a weak acid like acetic acid, the reaction may be too slow. Switch to a stronger catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid.[4][5] The choice of acid catalyst is critical and substrate-dependent.[1]
-
Increase the Reaction Temperature: Gently increase the temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS to track the disappearance of the hydrazone. Be mindful that excessive heat can lead to tar formation (see Problem 2).
-
Ensure Anhydrous Conditions: The presence of water can interfere with many acid catalysts, particularly Lewis acids. Ensure your reagents and solvent are dry. The P₂O₅ in Eaton's reagent acts as a drying agent, which contributes to its effectiveness.[8]
Visualized Mechanisms and Workflows
General Mechanism of the Fischer Indole Synthesis
The mechanism involves several key steps. Regioselectivity is determined during the tautomerization step (Step 2), which establishes the enamine that will undergo the rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. researchwithnj.com [researchwithnj.com]
Validation & Comparative
A Comparative Guide to Cyclohexylhydrazine and Phenylhydrazine in Indole Synthesis: A Yield-Centric Analysis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer and Friedrich Jourdan in 1883, remains a pivotal reaction for the construction of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and natural products.[1] The classic approach involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2] While phenylhydrazine is the archetypal reactant, the exploration of other hydrazines, including their aliphatic counterparts, is crucial for expanding the synthetic toolbox and understanding the nuances of this venerable reaction.
This guide provides a detailed comparison of cyclohexylhydrazine, an aliphatic hydrazine, and phenylhydrazine, an aromatic hydrazine, in the context of indole and indole-analogue synthesis. By examining the electronic and steric differences between these two molecules, and by analyzing available experimental data, we aim to provide a comprehensive overview of their respective performance, with a particular focus on reaction yield.
Electronic and Steric Profile: A Tale of Two Hydrazines
The fundamental difference between this compound and phenylhydrazine lies in the nature of the substituent attached to the hydrazine moiety: a saturated aliphatic ring versus an aromatic ring. This distinction has profound implications for their reactivity.
This compound: The cyclohexyl group is an alkyl substituent and is considered to be electron-donating through an inductive effect. This donation of electron density to the nitrogen atoms of the hydrazine group enhances its nucleophilicity. Consequently, aliphatic hydrazines are generally more basic and are considered strong reducing agents.[3]
Phenylhydrazine: In stark contrast, the phenyl group is electron-withdrawing. This is due to a combination of inductive and resonance effects, where the lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the aromatic system. This delocalization diminishes the nucleophilicity of the hydrazine, making aromatic hydrazines less basic and weaker reducing agents compared to their aliphatic counterparts.[3] The reactivity of substituted phenylhydrazines further underscores this point, with electron-donating groups on the phenyl ring generally increasing reactivity in the Fischer indole synthesis.
From a steric standpoint, both the cyclohexyl and phenyl groups are bulky. The three-dimensional and conformationally flexible nature of the cyclohexyl ring can influence the approach to the reactive nitrogen. While the phenyl group is planar, it also presents significant steric hindrance.[3] Therefore, while steric factors are at play for both molecules, the electronic differences are generally considered to be the more dominant factor in dictating their fundamental reactivity.
Performance in Indole Synthesis: A Yield Comparison
The reaction of phenylhydrazine with cyclohexanone to produce 1,2,3,4-tetrahydrocarbazole is a well-documented and optimized procedure. This reaction serves as a robust benchmark for the performance of phenylhydrazine. Conversely, the analogous reaction with this compound would be expected to yield dodecahydrocarbazole.
| Hydrazine | Ketone | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Acetic Acid | Reflux | 2 hours | 70-79 |
| Phenylhydrazine | Acetone | 2-Methylindole | Not Specified | Not Specified | 1 hour | ~70-88 |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid/HCl | Reflux | 4 hours | 30 |
| o,m-Tolylhydrazine | Isopropyl methyl ketone | 2,3,3,4- and 2,3,3,6-Tetramethylindolenine | Acetic Acid | Room Temp. | Not Specified | 88 |
Note: The data presented is compiled from various sources and may not represent fully optimized conditions for each specific reaction.
From the available data, it is evident that the yields of the Fischer indole synthesis are highly dependent on the substituents on the phenylhydrazine ring. Electron-donating groups, such as the methyl group in tolylhydrazine, can lead to high yields even at room temperature.[4] Conversely, strongly electron-withdrawing groups like the nitro group can significantly reduce the yield and may require harsher reaction conditions.[4] The high yields obtained with unsubstituted phenylhydrazine in the synthesis of tetrahydrocarbazole and 2-methylindole demonstrate its general efficacy in this transformation.[5]
Mechanistic Considerations
The established mechanism of the Fischer indole synthesis is a multi-step process.[7]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. 2-(4-Cyclohexylphenyl)-1H-indole|High-Quality Research Chemical [benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Safer and More Versatile Heterocycle Synthesis: Evaluating Alternatives to Cyclohexylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and materials science. For decades, cyclohexylhydrazine has served as a key building block, particularly in the synthesis of indole and carbazole scaffolds via the venerable Fischer indole synthesis. However, growing concerns over the toxicity, handling, and limited substrate scope of hydrazine derivatives have spurred the development of innovative and safer alternatives. This guide provides an in-depth technical comparison of traditional this compound-based methods with modern, more versatile synthetic strategies, offering experimental data and protocols to inform your research and development.
The Limitations of this compound: A Necessary Re-evaluation
This compound, while effective in certain contexts, presents several challenges for the modern synthetic chemist. Its use is often associated with:
-
Toxicity and Carcinogenicity: Hydrazine derivatives are known to be toxic and potential carcinogens, necessitating stringent handling procedures and specialized disposal, adding complexity and cost to synthetic workflows.[1][2]
-
Harsh Reaction Conditions: The Fischer indole synthesis, the primary application of this compound, often requires high temperatures and strongly acidic conditions.[3] These harsh conditions can limit the functional group tolerance of the reaction, precluding the use of sensitive substrates.
-
Limited Scope and Regioselectivity Issues: The Fischer synthesis with unsymmetrical ketones can lead to mixtures of regioisomers, complicating purification and reducing overall yields. Furthermore, the reaction is not always amenable to a wide range of substituents on either the hydrazine or the carbonyl partner.
These drawbacks have driven the exploration of alternative reagents and synthetic pathways that offer improved safety profiles, milder reaction conditions, and broader substrate applicability.
Hydrazine-Free Pathways to Indole Synthesis: A Comparative Analysis
Several powerful, hydrazine-free methods have emerged as superior alternatives for the construction of the indole nucleus. This section will compare the performance of the Larock, Nenitzescu, and Bischler-Möhlau indole syntheses, providing a clear rationale for their adoption in modern drug discovery and development.
The Larock Indole Synthesis: A Palladium-Catalyzed Revolution
The Larock indole synthesis stands out as a highly versatile and regioselective method that completely avoids the use of hydrazines.[4][5] This palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne offers a mild and efficient route to a wide array of 2,3-disubstituted indoles.
Mechanism of the Larock Indole Synthesis:
The reaction proceeds through a catalytic cycle involving the oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst.
Caption: Catalytic cycle of the Larock indole synthesis.
Experimental Protocol: Synthesis of a 2,3-Disubstituted Indole via the Larock Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the o-iodoaniline (1.0 equiv), the alkyne (1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or NMP) to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Performance Comparison:
| Feature | Fischer Indole Synthesis (with this compound) | Larock Indole Synthesis |
| Reagents | This compound, Ketone/Aldehyde | o-Haloaniline, Alkyne |
| Catalyst | Strong Acid (e.g., H₂SO₄, PPA) | Palladium catalyst (e.g., Pd(OAc)₂) |
| Conditions | High temperature, often harsh | Mild to moderate temperature |
| Scope | Moderate, sensitive groups may not be tolerated | Broad, tolerates a wide range of functional groups |
| Regioselectivity | Can be poor with unsymmetrical ketones | Generally excellent |
| Safety | Uses toxic and potentially carcinogenic hydrazine | Avoids hydrazine, but palladium catalysts can be expensive and require careful handling |
The Nenitzescu Indole Synthesis: A Hydrazine-Free Route to 5-Hydroxyindoles
The Nenitzescu indole synthesis provides a direct route to medicinally important 5-hydroxyindoles without the use of hydrazines.[1][6][7] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.
Mechanism of the Nenitzescu Indole Synthesis:
The mechanism is thought to proceed via a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent tautomerization to the aromatic indole.
Caption: Simplified mechanism of the Nenitzescu indole synthesis.
Experimental Protocol: Synthesis of a 5-Hydroxyindole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the benzoquinone (1.0 equiv) in a suitable solvent such as acetone, chloroform, or acetic acid.
-
Reagent Addition: Add the β-aminocrotonic ester (1.0-1.2 equiv) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the colored benzoquinone.
-
Work-up and Purification: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
The Bischler-Möhlau Indole Synthesis: A Classic Reimagined with Modern Techniques
The Bischler-Möhlau synthesis, one of the oldest methods for preparing 2-arylindoles, traditionally suffered from harsh reaction conditions and low yields.[8][9] However, the application of microwave irradiation has revitalized this method, offering a rapid and efficient alternative that avoids the use of hydrazines.[10][11][12] The reaction proceeds from an α-haloacetophenone and an excess of an aniline.
Microwave-Assisted Bischler-Möhlau Synthesis Protocol: [10][11][12]
-
Reactant Preparation: In a microwave-safe vessel, combine the α-bromoacetophenone (1.0 equiv) and the aniline (2.0-3.0 equiv). The aniline serves as both the reactant and the acid scavenger.
-
Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 540 W) for a short period (typically 45-60 seconds).
-
Work-up and Purification: After cooling, the crude product can be directly purified by column chromatography on silica gel to afford the desired 2-arylindole.
Expanding the Horizon: Alternatives for Other Heterocycles
The quest for safer and more efficient synthetic methods extends beyond indoles. Here, we explore modern, hydrazine-free approaches to the synthesis of pyridazines and carbazoles.
Modern Approaches to Pyridazine Synthesis
Pyridazines are important scaffolds in medicinal chemistry. Traditional syntheses often rely on the condensation of 1,4-dicarbonyl compounds with hydrazine. However, contemporary methods, such as [4+2] cycloaddition reactions, offer milder and more versatile routes.[13][14][15]
One notable example is the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and electron-rich dienophiles, which proceeds with the extrusion of dinitrogen to afford the pyridazine core. This method offers excellent control over regioselectivity and tolerates a wide range of functional groups.
Caption: General scheme for pyridazine synthesis via inverse-electron-demand Diels-Alder reaction.
The Borsche-Drechsel Cyclization for Carbazole Synthesis
The Borsche-Drechsel cyclization is a classic method for synthesizing tetrahydrocarbazoles, which can then be oxidized to carbazoles.[8] This reaction is mechanistically related to the Fischer indole synthesis but typically employs cyclohexanone arylhydrazones. While it utilizes a hydrazine derivative, it serves as an important alternative for constructing the carbazole framework.
Safety and Cost: A Pragmatic Comparison of Reagents
A critical aspect of selecting a synthetic route is a thorough evaluation of the safety and cost of the required reagents. The following table provides a comparative overview of this compound and the starting materials for the alternative syntheses discussed.
| Reagent | Typical Price (USD/kg) | Key Safety Hazards |
| This compound HCl | Varies | Causes severe skin burns and eye damage.[1][2] |
| o-Iodoaniline | ~$200-400 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[5] |
| p-Benzoquinone | ~$200-400 | Toxic if swallowed or inhaled. Causes skin and eye irritation.[13][16][17] |
| α-Bromoacetophenone | ~$100-200 | Causes severe skin burns and eye damage. Lachrymator.[16][18] |
Note: Prices are approximate and can vary significantly based on supplier and purity.
Conclusion: Embracing a New Era of Heterocycle Synthesis
The development of robust and versatile alternatives to this compound marks a significant advancement in the field of heterocyclic chemistry. Hydrazine-free methods, such as the Larock and Nenitzescu indole syntheses, offer not only enhanced safety profiles but also broader substrate scope and milder reaction conditions. Modern adaptations of classic reactions, like the microwave-assisted Bischler-Möhlau synthesis, provide rapid and efficient access to valuable heterocyclic scaffolds.
As the demand for novel, complex molecules in drug discovery and materials science continues to grow, the adoption of these safer and more efficient synthetic strategies is not just a matter of convenience but a necessity. By moving beyond traditional, hazardous reagents, researchers can accelerate innovation while prioritizing safety and sustainability in the laboratory.
References
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. synarchive.com [synarchive.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 12. sciforum.net [sciforum.net]
- 13. 对苯醌 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 14. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 15. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 16. 2-Bromoacetophenone | 70-11-1 [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. indiamart.com [indiamart.com]
The Unambiguous Arbiter: Validating Indole Structures from Cyclohexylhydrazine Reactions with X-ray Crystallography
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals, from anti-migraine triptans to anti-cancer agents. The Fischer indole synthesis, a reaction discovered in 1883, remains a robust and widely used method for constructing this privileged heterocycle.[1] This synthesis, often employing versatile building blocks like cyclohexylhydrazine, involves the acid-catalyzed reaction of a hydrazine with an aldehyde or ketone.[2][3] While powerful, this reaction can introduce significant structural ambiguity, particularly when using unsymmetrical ketones, leading to potential regioisomers.
For the drug development professional, absolute certainty of a molecule's three-dimensional structure is not merely an academic exercise—it is a prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards. This guide provides an in-depth comparison of the analytical techniques used to validate these structures, establishing why single-crystal X-ray crystallography (SC-XRD) stands as the definitive "gold standard" and how it compares to essential, yet inferential, spectroscopic methods.
The Synthetic Conundrum: The Fischer Indole Synthesis
The elegance of the Fischer indole synthesis lies in its straightforward assembly of a complex heterocycle from readily available starting materials.[3][4] The reaction proceeds through the formation of a hydrazone, which, under acidic conditions, tautomerizes to an enamine.[2] This intermediate then undergoes a crucial[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole.[1][6]
The primary analytical challenge arises when a substituted hydrazine, such as this compound, reacts with an unsymmetrical ketone. This can create two different enamine intermediates, potentially leading to the formation of two distinct regioisomeric indole products. While chromatographic and spectroscopic methods can suggest the identity of the major product, they often lack the power to provide irrefutable proof of its structure, a critical requirement in pharmaceutical development.[7][8]
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
When absolute structural proof is required, SC-XRD is the most powerful and direct method available.[9][10] Unlike spectroscopic techniques that provide data requiring interpretation to infer a structure, X-ray crystallography delivers a direct, three-dimensional visualization of the molecule's atomic arrangement in the solid state.[11][12][13] This technique unambiguously determines bond lengths, bond angles, and, most critically, the absolute configuration of all stereogenic centers.[5][14]
The Crystallographic Workflow: From Powder to Proof
Achieving a final crystal structure is a multi-step process where meticulous execution at each stage is paramount for success. The process is not merely technical; it is a self-validating system where the quality of the final data is a direct reflection of the quality of the initial crystal.
Detailed Experimental Protocol: Obtaining a Diffraction-Quality Crystal
The most significant hurdle in SC-XRD is often growing a suitable crystal.[15][16] Many organic compounds are reluctant to crystallize, forming oils or amorphous solids instead.[17][18][19] The following protocol outlines a standard approach for crystallizing a novel indole derivative.
-
Material Purity: Begin with the highest purity material possible (>98%). Impurities can inhibit nucleation and disrupt lattice formation.
-
Solvent Screening:
-
Causality: The ideal solvent is one in which the compound is sparingly soluble. This allows for the slow, ordered deposition of molecules onto a growing crystal lattice.
-
Method: In a series of small vials, test the solubility of ~5 mg of your indole in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).
-
-
Slow Evaporation (The Workhorse Technique):
-
Protocol: Dissolve the compound in a suitable solvent to near-saturation in a vial. Cover the vial with a cap, pierced with a needle, or with parafilm containing a few pinholes. Place the vial in a vibration-free location.
-
Rationale: The slow escape of solvent gradually increases the concentration of the solute beyond its saturation point, promoting slow and orderly crystal growth over days or weeks. Rapid crystallization often traps impurities and leads to poorly ordered crystals.[17]
-
-
Vapor Diffusion (For More Control):
-
Protocol: Dissolve the compound in a small volume of a relatively volatile, good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
Rationale: The good solvent slowly evaporates from the inner vial and diffuses into the anti-solvent vapor, while the anti-solvent vapor slowly diffuses into the inner vial. This gradual change in solvent composition gently lowers the compound's solubility, inducing crystallization.
-
-
Crystal Harvesting and Mounting:
Alternative & Complementary Spectroscopic Techniques
While SC-XRD provides the definitive answer, it requires a suitable crystal, which is not always achievable. In such cases, and for routine analysis, a suite of spectroscopic techniques is employed to build a structural hypothesis.[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution.[22] It provides detailed information about the chemical environment, connectivity, and relative orientation of atoms.
-
Principle: Exploits the magnetic properties of atomic nuclei (typically ¹H and ¹³C).
-
Information Gained:
-
¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their proximity to other protons through spin-spin coupling.[23]
-
¹³C NMR: Shows the number of distinct carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the bonding framework of the molecule by showing correlations between protons and carbons, allowing researchers to piece together the molecular puzzle.[24][25]
-
-
Limitation: NMR provides powerful evidence for a proposed structure, but it remains an interpretive method. Distinguishing between two very similar regioisomers can be challenging if their predicted spectra are nearly identical. It determines relative, not absolute, stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the elemental composition of a newly synthesized compound.
-
Principle: Measures the mass-to-charge ratio (m/z) of an ionized molecule.
-
Information Gained:
-
Molecular Weight: High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the unambiguous determination of the molecular formula.
-
Fragmentation: The molecule breaks apart in the mass spectrometer in a predictable way. Analyzing these fragments can provide clues that support a proposed structure.[26]
-
-
Limitation: Isomers have the exact same molecular formula and thus the same molecular weight. While their fragmentation patterns may differ, they can often be too similar to allow for confident differentiation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.
-
Principle: Measures the absorption of infrared light by specific molecular vibrations.
-
Information Gained: Confirms the presence of key functional groups. In the context of indole synthesis, one would look for the characteristic N-H stretch (around 3300-3500 cm⁻¹) of the indole ring and the absence of the C=O stretch (around 1650-1750 cm⁻¹) from the starting ketone.[27]
-
Limitation: Provides very little information about the overall molecular skeleton or how the functional groups are connected, making it unsuitable for distinguishing between isomers.
Comparative Analysis: Choosing the Right Tool
The selection of an analytical technique depends on the specific question being asked. For routine reaction monitoring, NMR and MS are sufficient. For absolute structural validation of a novel entity, SC-XRD is indispensable.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Primary Information | Absolute 3D Structure, Connectivity, Stereochemistry[11][14] | Atomic Connectivity, Relative Stereochemistry[22][24] | Molecular Formula, Fragmentation[26] | Functional Groups Present[27] |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | ~5-10 mg dissolved in solvent | <1 mg, solid or solution | ~1-2 mg, solid or liquid |
| Structural Ambiguity | None. Provides definitive proof. | Moderate. Interpretive; isomers can be difficult to distinguish. | High. Cannot distinguish isomers with the same mass. | Very High. Only identifies functional groups. |
| Key Challenge | Crystal Growth. Can be time-consuming and sometimes impossible.[16][28] | Spectral overlap in complex molecules; interpretation.[29] | Isomers often have similar fragmentation patterns. | Limited structural information. |
| Typical Time | Days to weeks (for crystal growth and data collection) | Minutes to hours per experiment | Minutes per sample | Minutes per sample |
A Logic-Based Workflow for Structure Validation
For researchers in drug development, a structured approach to validation is crucial. The following workflow illustrates the decision-making process when faced with a new product from a this compound reaction.
Conclusion
In the synthesis of novel indole derivatives from this compound reactions, the potential for isomerism necessitates a rigorous and multi-faceted analytical approach. While NMR, MS, and IR spectroscopy are the essential, everyday tools that allow chemists to build a strong, evidence-based hypothesis of a molecule's structure, they remain fundamentally interpretive. When the goal is unequivocal proof—a non-negotiable requirement in pharmaceutical R&D—single-crystal X-ray crystallography is the ultimate arbiter. It bypasses interpretation and provides a direct, unambiguous picture of the molecular truth, transforming a proposed structure into a validated, incontrovertible fact.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Absolute configuration - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. rigaku.com [rigaku.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 16. Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. filter-dryer.com [filter-dryer.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. jchps.com [jchps.com]
- 22. The Use of Spectroscopic Methods to Study Organic Matter in Virgin and Arable Soils: A Scoping Review [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 26. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
A Mechanistic Showdown: Optimizing the Fischer Indole Synthesis Through Hydrazine Selection
The Fischer indole synthesis, a venerable yet remarkably versatile reaction, has been a cornerstone of heterocyclic chemistry for over a century. Its power lies in the elegant construction of the indole nucleus—a privileged scaffold in countless pharmaceuticals, natural products, and functional materials—from readily available arylhydrazines and carbonyl compounds.[1][2] While the fundamental mechanism is well-established, the choice of the hydrazine starting material profoundly impacts the reaction's efficiency, yield, and substrate scope. This guide provides an in-depth mechanistic comparison of the Fischer indole synthesis using different classes of hydrazines, supported by experimental data, to empower researchers in drug discovery and chemical development to make informed decisions for optimal outcomes.
The Core Mechanism: A Cascade to Aromaticity
At its heart, the Fischer indole synthesis is an acid-catalyzed intramolecular cyclization.[2] The canonical mechanism, first proposed by Robinson, unfolds through a sequence of beautifully orchestrated steps:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone undergoes a crucial tautomerization to its enamine (or 'ene-hydrazine') isomer.
-
[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement, akin to a Cope rearrangement, forging a new C-C bond and breaking the weak N-N bond.[2][3]
-
Rearomatization and Cyclization: The resulting diimine intermediate rearomatizes, followed by nucleophilic attack of the newly formed amino group onto the imine carbon to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia from the cyclic aminal intermediate regenerates the aromatic system, yielding the final indole product.[2][3]
Caption: The canonical mechanism of the Fischer indole synthesis.
While this pathway is universal, the kinetics and thermodynamics of each step are highly sensitive to the substitution pattern of the arylhydrazine, creating opportunities for significant process optimization.
Comparative Analysis of Hydrazine Substrates
We will now dissect the performance and mechanistic nuances of three classes of hydrazines: unsubstituted arylhydrazines, N-alkylated arylhydrazines, and arylhydrazines with ring substituents.
Case 1: Unsubstituted Phenylhydrazine - The Classic Workhorse
Phenylhydrazine is the archetypal substrate for this reaction. Its utility is well-documented, but it often requires harsh conditions—strong acids and high temperatures—which can limit its application with sensitive substrates. The necessity for these conditions arises from the energy barriers of the tautomerization and rearrangement steps.
Case 2: N'-Alkylated Phenylhydrazines - The Accelerator
A significant improvement in reaction efficiency is observed when employing N'-alkylated arylhydrazines (e.g., N'-methylphenylhydrazine). Experimental evidence consistently shows that terminal alkylation leads to higher yields and faster reaction rates, allowing for milder conditions.
Mechanistic Insight: The presence of an N'-alkyl group directly addresses a key kinetic hurdle. In the case of an unsubstituted hydrazine, the initial hydrazone must tautomerize to the reactive enamine. N'-alkylation, however, can bypass this equilibrium. The condensation of an N'-alkylated hydrazine with a carbonyl compound can directly form the enamine tautomer, which is a necessary intermediate for the subsequent[2][2]-sigmatropic rearrangement. This circumvention of the hydrazone-to-enamine tautomerization step is a primary reason for the observed rate acceleration.
Case 3: Ring-Substituted Phenylhydrazines - The Electronic Effect
The electronic nature of substituents on the aromatic ring of the hydrazine plays a critical role in modulating reactivity.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the phenyl ring.[1] This enhanced nucleophilicity facilitates the pivotal[2][2]-sigmatropic rearrangement, which is often the rate-determining step.[1][4] Consequently, EDG-substituted hydrazines generally lead to higher yields under milder conditions.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) decrease the ring's electron density. This disfavors the rearrangement, often necessitating more forceful conditions and resulting in lower yields. In some cases, strong EWGs can lead to reaction failure due to competing pathways like heterolytic N-N bond cleavage.[5]
Caption: Impact of hydrazine substitution on reaction conditions and outcomes.
Quantitative Performance Data
The following table summarizes representative experimental data, illustrating the performance differences between various hydrazine substrates.
| Hydrazine Substrate | Carbonyl Substrate | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Reflux | 0.5 | 50 | [6] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux | 2.25 | High | [1] |
| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Glacial Acetic Acid | Room Temp | - | 88 | [4] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 | [4] |
| N'-Methyl-2,6-dimethylphenylhydrazine | Cyclohexanone | Benzene | Reflux | - | - |
Note: Direct side-by-side comparisons under identical conditions are sparse in the literature; this table aggregates data from different studies to illustrate general trends.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for representative Fischer indole syntheses are provided below.
Protocol 1: Synthesis of 2,3,3,5-Tetramethylindolenine using p-Tolylhydrazine Hydrochloride
This procedure is adapted from a reported synthesis and illustrates the use of a ring-substituted hydrazine with an electron-donating group.[1]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol).
-
Add glacial acetic acid (2 g) to the mixture.
-
Heat the mixture to reflux with constant stirring for 2.25 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with 1 M sodium hydroxide solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel, dilute with water, and extract with dichloromethane or chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: General "One-Pot" Synthesis using Phenylhydrazine
This protocol describes a common "one-pot" approach where the hydrazone is formed in situ and immediately cyclized without isolation.[1][3]
Materials:
-
Phenylhydrazine (1.0 eq.)
-
Carbonyl compound (e.g., acetone) (1.0-1.2 eq.)
-
Ethanol or Acetic Acid
-
Acid catalyst (e.g., ZnCl₂, Polyphosphoric acid, or use Acetic Acid as solvent/catalyst)
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
-
If not using an acidic solvent, add the acid catalyst (e.g., ZnCl₂).
-
Heat the mixture to reflux (typically 80-120°C) and stir for the required time (can range from 1 to 24 hours depending on substrate reactivity).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a Lewis acid was used, quench the reaction carefully with ice-cold water or a basic solution (e.g., NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Generalized experimental workflow for the Fischer indole synthesis.
Conclusion and Future Outlook
The choice of hydrazine is a critical parameter in the Fischer indole synthesis. While unsubstituted phenylhydrazine remains a viable option, the strategic use of N'-alkylated hydrazines can significantly accelerate the reaction and allow for milder conditions. Furthermore, the electronic properties of substituents on the aryl ring provide a powerful handle for tuning reactivity, with electron-donating groups generally favoring the synthesis. For drug development professionals and process chemists, understanding these mechanistic nuances is key to designing efficient, high-yielding, and scalable routes to complex indole-containing targets. As new catalytic systems and reaction modifications continue to emerge, the rational selection of the hydrazine component, grounded in a solid mechanistic understanding, will remain paramount to harnessing the full synthetic potential of this classic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Steric and Electronic Properties of Cyclohexylhydrazine and Arylhydrazines
Introduction
In the landscape of modern organic synthesis, hydrazines (R-NHNH₂) are indispensable building blocks, pivotal in the construction of a diverse array of molecular architectures, from pharmaceuticals to advanced materials. The reactivity of the hydrazine moiety is profoundly influenced by the nature of its substituent (R), which dictates the molecule's steric and electronic profile. This guide provides an in-depth, comparative analysis of two fundamental classes of hydrazines: cyclohexylhydrazine, representing aliphatic hydrazines, and arylhydrazines, as exemplified by phenylhydrazine and its derivatives. Understanding the nuanced differences in their steric bulk and electronic character is paramount for researchers, scientists, and drug development professionals seeking to achieve rational control over reaction outcomes, optimize synthetic routes, and design novel molecular entities.
This analysis moves beyond a simple cataloging of properties, delving into the causality behind their divergent reactivity. We will explore quantitative measures of these effects and provide validated experimental protocols to empower researchers in their own investigations.
Section 1: Fundamental Principles of Steric and Electronic Effects
The reactivity of any chemical species is governed by a delicate interplay between steric and electronic factors.[1][2][3] In hydrazines, these factors directly modulate the availability and accessibility of the lone pair of electrons on the terminal nitrogen atom, which is the primary site of nucleophilic attack.
-
Electronic Effects describe how a substituent alters the electron density distribution within a molecule. These are primarily categorized as:
-
Inductive Effect (I): The polarization of a σ bond due to the electronegativity difference between adjacent atoms. Alkyl groups, like cyclohexyl, are generally electron-donating (+I), pushing electron density towards the hydrazine moiety.[4]
-
Mesomeric or Resonance Effect (M): The delocalization of π electrons or lone pairs across a conjugated system. Aromatic rings can be electron-withdrawing (-M) by delocalizing the nitrogen lone pair into the π system.[4][5]
-
-
Steric Effects arise from the spatial arrangement of atoms and the repulsive forces that occur when non-bonded atoms are forced into close proximity.[1] Steric hindrance can impede the approach of a reactant to the reactive center, thereby slowing down a chemical reaction.[1][4]
Caption: Dominant electronic effects in this compound vs. arylhydrazines.
Section 2: Profile of an Aliphatic Hydrazine: this compound
This compound serves as an excellent model for aliphatic hydrazines, where the substituent is a saturated carbocycle.
Electronic Profile: Electron-Rich and Highly Nucleophilic
The cyclohexyl group is a classic example of an electron-donating alkyl group. Through the inductive effect (+I), it pushes electron density onto the adjacent nitrogen atom. This has two major consequences:
-
Enhanced Nucleophilicity: The increased electron density on the terminal nitrogen makes this compound a more potent nucleophile compared to its aromatic counterparts.[5]
-
Increased Basicity: The localization of the lone pair makes it more available for protonation, resulting in a higher pKa. Aliphatic hydrazines are known to be strongly alkaline.[5]
This electron-rich nature makes this compound a highly effective reactant in processes requiring a strong nucleophile, such as condensation reactions and the formation of various heterocyclic compounds.
Steric Profile: Bulky and Conformationally Flexible
The three-dimensional, chair-like conformation of the cyclohexyl group imparts significant steric bulk. A common metric used to quantify the steric demand of a substituent is the A-value , which measures the free energy difference between placing the substituent in an axial versus an equatorial position on a cyclohexane ring.[1] A larger A-value signifies a bulkier group that strongly disfavors the more sterically hindered axial position.[6] The phenyl group, for comparison, has a slightly larger A-value than cyclohexyl, indicating they possess comparable, significant steric bulk.[5][6]
Section 3: Profile of Aromatic Hydrazines: Phenylhydrazine and Derivatives
Arylhydrazines, with phenylhydrazine as the parent compound, exhibit a starkly different electronic character due to the attached aromatic ring.[5]
Electronic Profile: Electron-Deficient and Modulated Nucleophilicity
The phenyl group is fundamentally electron-withdrawing relative to the hydrazine moiety, a result of two combined effects:
-
Resonance Effect (-M): The lone pair on the nitrogen atom adjacent to the ring can be delocalized into the aromatic π-system. This delocalization reduces its availability for donation to an electrophile or a proton, thereby decreasing both nucleophilicity and basicity.[5]
-
Inductive Effect (-I): The sp²-hybridized carbons of the phenyl ring are more electronegative than sp³-hybridized carbons, leading to a weak electron-withdrawing inductive effect.
This inherent electronic deficiency makes arylhydrazines generally less reactive nucleophiles and weaker bases than alkylhydrazines.[5][7]
The Power of Tunability: The Hammett Equation
A defining feature of arylhydrazines is that their electronic properties can be precisely tuned by introducing substituents on the aromatic ring. This effect can be quantified using the Hammett equation :
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction with a substituted arylhydrazine.
-
k₀ is the rate constant for the unsubstituted phenylhydrazine.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent (positive for electron-withdrawing, negative for electron-donating).[8][9]
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to electronic effects.[8][10]
This linear free-energy relationship is a powerful tool for mechanistic studies and for rationally designing reactants with desired reactivity.[11][12] For instance, an electron-donating group (e.g., -OCH₃, σ < 0) on the phenyl ring will increase the reaction rate for a process where the hydrazine acts as a nucleophile (ρ < 0), while an electron-withdrawing group (e.g., -NO₂, σ > 0) will decrease it.[13]
Section 4: Quantitative Comparison
The differences in steric and electronic properties can be summarized through quantitative and semi-quantitative data.
Table 1: Comparative Summary of Key Properties
| Property | This compound | Phenylhydrazine (unsubstituted) | Rationale |
| Primary Electronic Effect | Electron-Donating (+I) | Electron-Withdrawing (-M, -I) | Alkyl groups donate via induction; aryl groups withdraw via resonance.[5] |
| Relative Nucleophilicity | High | Moderate to Low | Increased electron density on N for this compound.[5][7] |
| Relative Basicity (pKa) | Higher | Lower | Electron delocalization in phenylhydrazine reduces lone pair availability.[5] |
| Steric Bulk | High | High | Both groups are sterically demanding.[5][6] |
| Conformational Flexibility | Flexible (Chair Flips) | Rigid (Planar) | Saturated vs. aromatic ring structure. |
Table 2: Hammett σ Constants for Substituted Phenylhydrazines This table illustrates the electronic tunability of the arylhydrazine scaffold. The σ values are for substituents on a benzoic acid system but provide an excellent proxy for the electronic effect on the hydrazine.
| Substituent (in para-position) | Hammett Constant (σₚ) | Electronic Effect | Expected Impact on Nucleophilicity |
| -OCH₃ | -0.27 | Strong Electron-Donating | Increase |
| -CH₃ | -0.17 | Electron-Donating | Increase |
| -H | 0.00 | Reference | Baseline |
| -Cl | +0.23 | Electron-Withdrawing | Decrease |
| -CN | +0.66 | Strong Electron-Withdrawing | Significant Decrease |
| -NO₂ | +0.78 | Very Strong Electron-Withdrawing | Drastic Decrease |
| (Data sourced from compilations based on the work of Hammett and subsequent researchers)[8] |
Section 5: Experimental Evaluation Protocols
To provide a practical framework for evaluating these properties, we outline a self-validating protocol for determining the relative nucleophilicity of a series of arylhydrazines.
Protocol: Kinetic Analysis of Hydrazone Formation via Hammett Plot
This experiment measures the reaction rates of various meta- and para-substituted phenylhydrazines with a standard electrophile (e.g., benzaldehyde) to form the corresponding hydrazone. The data is then used to construct a Hammett plot.
Objective: To quantify the electronic influence of aromatic substituents on the nucleophilic reactivity of arylhydrazines.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of each substituted phenylhydrazine (0.1 M) and benzaldehyde (1.0 M) in a suitable solvent (e.g., ethanol). All reagents should be of high purity.
-
Prepare a buffered solution (e.g., acetate buffer in ethanol/water) to maintain a constant pH, as the reaction is pH-sensitive.
-
-
Kinetic Run (under pseudo-first-order conditions):
-
Causality: By using a large excess of the electrophile (benzaldehyde), its concentration remains effectively constant throughout the reaction. This simplifies the rate law, making the reaction pseudo-first-order with respect to the hydrazine, which allows for easier determination of the rate constant.
-
In a temperature-controlled cuvette within a UV-Vis spectrophotometer, combine the buffer and the benzaldehyde solution.
-
Initiate the reaction by injecting a small, precise volume of the hydrazine stock solution.
-
Monitor the reaction progress by recording the increase in absorbance at the λₘₐₓ of the hydrazone product over time.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (k') for each substituted hydrazine from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of benzaldehyde.
-
-
Hammett Plot Construction:
-
Plot log(k/k₀) for each substituted hydrazine against its known Hammett σ value.
-
Validation: The linearity of the resulting plot serves as an internal validation, confirming that the reaction mechanism is consistent across the series and that the reactivity is governed by the electronic effects described by the Hammett relationship.[10]
-
The slope of the line is the reaction constant (ρ). A negative ρ value will confirm that the reaction is accelerated by electron-donating groups, consistent with the hydrazine acting as the nucleophile.
-
Caption: Workflow for generating a Hammett plot to evaluate electronic effects.
Section 6: Implications for Synthesis and Drug Development
The choice between an aliphatic and an aromatic hydrazine is a critical decision in synthetic design.
-
For Rapid, High-Yield Reactions: When high nucleophilicity is desired and side reactions are not a concern, this compound is often a superior choice. Its electron-rich nature drives reactions like hydrazone formation to completion more rapidly.
-
For Controlled Reactivity and Substrate Scope: Arylhydrazines offer unparalleled control. In complex syntheses, a highly reactive nucleophile might be undesirable. By choosing an appropriate substituent on the aryl ring, a chemist can attenuate the hydrazine's reactivity to match the specific demands of the substrate, preventing unwanted side reactions.[5] This is particularly vital in late-stage functionalization during drug development, where delicate functional groups must be tolerated.
-
In Catalysis and C-C Bond Formation: Arylhydrazines have gained significant attention as versatile building blocks in transition metal-catalyzed cross-coupling reactions, where they can serve as sources of aryl radicals or other reactive intermediates.[14][15][16] Their electronic properties can influence the efficiency and outcome of these catalytic cycles.
Conclusion
This compound and arylhydrazines, while sharing a common functional group, occupy distinct realms of chemical reactivity. This compound is a sterically bulky, potent nucleophile, driven by the inductive electron donation of its aliphatic ring. In contrast, arylhydrazines are less nucleophilic due to resonance delocalization, but offer the invaluable advantage of electronic tunability through aromatic substitution. The phenyl and cyclohexyl groups present a comparable degree of steric hindrance.[5] A thorough understanding of these foundational steric and electronic principles, quantified by parameters like A-values and the Hammett equation, empowers chemists to move beyond trial-and-error and embrace a more predictive, rational approach to synthesis and molecular design.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. everyscience.com [everyscience.com]
- 4. embibe.com [embibe.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. web.viu.ca [web.viu.ca]
- 12. web.viu.ca [web.viu.ca]
- 13. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions [mdpi.com]
- 15. Catalytic advances in direct functionalizations using arylated hydrazines as the building blocks | Semantic Scholar [semanticscholar.org]
- 16. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclohexylhydrazine
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Cyclohexylhydrazine and its salts are potent reagents with significant utility, but they also possess a hazardous profile that demands rigorous and informed disposal procedures. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste safely, protecting both laboratory personnel and the environment.
Core Hazard Profile of this compound
Understanding the "why" behind a disposal protocol begins with a thorough understanding of the chemical's intrinsic hazards. This compound (CAS No: 6498-34-6) and its common salt, this compound hydrochloride (CAS No: 24214-73-1), are classified as hazardous materials.[1] As derivatives of hydrazine, they share a toxicological profile of concern.[2][3]
-
Corrosivity: The primary and most immediate hazard is severe corrosivity. This compound causes severe skin burns and serious eye damage.[4][5] Accidental contact requires immediate and extensive rinsing and medical attention.[6]
-
Toxicity: Like many hydrazine compounds, it is considered toxic if swallowed, inhaled, or in direct contact with skin.[2] Overexposure can lead to serious illness.[1]
-
Irritation: Even at lower concentrations, it may cause skin and respiratory irritation.[1]
-
Environmental Hazards: Hydrazine compounds are generally very toxic to aquatic life with long-lasting effects.[2] Therefore, release into the environment via drains or other means must be strictly avoided.[1][7]
Quantitative Hazard Data Summary
For quick reference, the following table summarizes the key hazard classifications for this compound and its hydrochloride salt, based on the Globally Harmonized System (GHS).
| Hazard Classification | GHS Hazard Statement (H-code) | Pictogram | Source Citation |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| [4][5] |
| Serious Eye Damage | H319: Causes serious eye irritation |
| [1] |
| Respiratory Irritation | H335: May cause respiratory irritation |
| [1] |
The Disposal Decision Workflow
The appropriate disposal path depends on the form and quantity of the this compound waste. The following workflow provides a logical decision-making process to ensure safety and compliance.
Caption: Decision workflow for selecting the appropriate this compound disposal protocol.
Detailed Disposal Protocols
Adherence to these protocols is critical. Always perform these tasks in a well-ventilated area, preferably within a certified chemical fume hood, while wearing the appropriate Personal Protective Equipment (PPE).[4]
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.[7]
-
Eye Protection: Chemical splash goggles and a face shield.[7]
-
Lab Coat: A fully buttoned lab coat or chemical-resistant apron.[1]
-
Respiratory Protection: If handling powders or creating aerosols, use a NIOSH-approved respirator with appropriate cartridges (e.g., P95 or P3).[7]
Protocol 1: Disposal of Bulk or Unused this compound
This protocol applies to the original reagent container, whether full, partially used, or containing significant residue. The universally accepted and safest method is to transfer the waste to a licensed professional waste disposal company.[6][7]
Causality: this compound requires high-temperature incineration with scrubbers to neutralize the hazardous decomposition products (e.g., oxides of nitrogen).[4][6] This process cannot be performed safely in a standard laboratory setting.
Step-by-Step Procedure:
-
Do Not Attempt Neutralization: Never attempt to neutralize or chemically treat bulk this compound in the lab. It is incompatible with strong oxidizing agents, acids, and bases, and reactions can be vigorous and uncontrolled.[4]
-
Secure the Container: Ensure the original container is securely capped and not leaking. If the original container is compromised, carefully place it inside a larger, compatible, and sealable container (over-packing).
-
Label the Waste: Affix a hazardous waste label to the container. Clearly identify the contents as "Hazardous Waste: this compound" and include any other components if it is a mixture.
-
Segregate for Pickup: Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[4]
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][4]
Protocol 2: Disposal of Grossly Contaminated Labware & PPE
This protocol is for items such as paper towels, bench protectors, pipette tips, gloves, and other disposable materials that have come into direct contact with liquid or solid this compound.
Causality: These materials are considered hazardous waste by contact and must be disposed of in a manner that prevents exposure to personnel and the environment.
Step-by-Step Procedure:
-
Collect Contaminated Items: In the fume hood where the work was performed, collect all contaminated disposable items.
-
Package the Waste: Place the items into a designated, leak-proof hazardous waste container (e.g., a sturdy, labeled plastic bag or a designated solid waste container).[8]
-
Avoid Compaction: Do not compact the waste, as this could release vapors or dust.
-
Label and Seal: Securely seal the container or bag. Attach a hazardous waste label, clearly identifying the contents as "Solid Waste Contaminated with this compound."
-
Dispose via EH&S: Transfer the sealed container to your designated hazardous waste accumulation area for professional disposal.[8]
Protocol 3: Decontamination of Surfaces and Reusable Glassware
This protocol outlines the procedure for cleaning trace amounts of this compound from work surfaces and non-disposable glassware before they are returned to general use.
Causality: Thorough decontamination is essential to prevent inadvertent cross-contamination and exposure. While chemical neutralization of dilute hydrazine solutions is possible, a multi-step rinsing process is often safer and more practical for trace surface contamination in a research setting.
Step-by-Step Procedure:
-
Initial Decontamination (in a fume hood):
-
Carefully wipe down the contaminated surface or rinse the glassware with a suitable solvent in which this compound is soluble (e.g., methanol or ethanol).
-
Collect the initial rinsate (solvent) as liquid hazardous waste. Place it in a sealable, properly labeled hazardous waste container.
-
-
Secondary Cleaning:
-
Wash the surface or glassware thoroughly with soap and water.[1]
-
Rinse extensively with water.
-
-
Final Rinse:
-
Perform a final rinse with deionized water.
-
-
Disposal of Rinsates: The initial solvent rinse must be disposed of as hazardous waste. Subsequent soap and water rinses of trace-contaminated items may be permissible for drain disposal depending on local regulations and concentration, but it is best practice to consult your institution's EH&S office.[9] Never dispose of concentrated solutions or un-rinsed material down the drain. [1][10]
Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and correct action is critical.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[4][6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Small Spill Cleanup (inside a fume hood):
-
Ensure PPE is worn.[1]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or dry earth.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontaminate the spill area using the procedure outlined in Protocol 3.
-
Seal and label the waste container for professional disposal.
For large spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response or EH&S team immediately.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. epa.gov [epa.gov]
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling Cyclohexylhydrazine
For Immediate Implementation by Laboratory and Drug Development Professionals
The synthesis and handling of novel chemical entities are the lifeblood of pharmaceutical innovation. Among the vast array of reactive intermediates, hydrazines, and specifically cyclohexylhydrazine, present a unique set of challenges that demand our utmost respect and diligence. This guide moves beyond mere compliance, offering a deep dive into the why and how of personal protective equipment (PPE) when working with this potent compound. Our goal is to empower you with the knowledge to not only protect yourself but to foster a culture of unwavering safety within your laboratory.
Understanding the Adversary: The Hazard Profile of this compound
This compound (C₆H₁₄N₂) is a versatile reagent, but its utility is matched by its hazardous nature. As a member of the hydrazine family, it shares a toxicological profile of significant concern. It is classified as a corrosive substance that can cause severe skin burns and eye damage upon contact.[1][2] Inhalation may lead to respiratory irritation, and like many hydrazines, it is readily absorbed through the skin. The broader class of hydrazines is associated with potential carcinogenicity, making long-term, low-level exposure as critical to mitigate as acute contact.[3]
Given these hazards, a multi-layered defense is not just recommended; it is imperative. This begins with engineering controls, such as fume hoods, but culminates in the final barrier between you and the chemical: your personal protective equipment.
The Last Line of Defense: A Comprehensive PPE Strategy
The selection of PPE is not a one-size-fits-all exercise. It is a dynamic risk assessment that must consider the quantity of this compound being handled, the nature of the procedure, and the potential for splashes, spills, or aerosolization.
Core PPE Ensemble for this compound
| PPE Component | Specifications & Rationale |
| Hand Protection | Double Gloving is Mandatory. A combination of a lighter inner glove and a more robust outer glove provides enhanced protection and allows for safe removal of the contaminated outer layer. |
| Outer Glove: Butyl rubber or Viton™/Butyl rubber gloves are the top recommendation due to their excellent resistance to hydrazine permeation and degradation. Breakthrough times often exceed 480 minutes, providing a substantial safety margin for extended handling. | |
| Inner Glove: A nitrile examination glove provides a good balance of chemical resistance and dexterity for fine manipulations. Should the outer glove be breached, the nitrile inner glove offers a secondary barrier. | |
| Eye & Face Protection | Chemical Splash Goggles conforming to ANSI Z87.1 standards are the minimum requirement. For tasks with a higher splash potential, such as transfers of larger volumes or reactions under pressure, a full-face shield worn over chemical splash goggles is essential. |
| Body Protection | A flame-resistant laboratory coat is required. For larger scale operations or situations with a significant spill risk, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat. |
| Respiratory Protection | All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4] If a fume hood is not feasible or in the event of a significant spill, a NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[5] |
Glove Selection: An Evidence-Based Approach
While this compound-specific glove permeation data is not widely published, extensive data for hydrazine provides a reliable surrogate for making informed decisions. The Ansell Chemical Resistance Guide, a widely respected industry resource, provides the following breakthrough times for 65% hydrazine, which can be extrapolated to this compound with a high degree of confidence:
| Glove Material | Breakthrough Time (minutes) | Degradation Rating | Recommendation |
| Butyl Rubber | > 480 | Excellent | Primary Recommendation |
| Viton™/Butyl Rubber | > 480 | Excellent | Primary Recommendation |
| Neoprene | > 360 | Excellent | Acceptable Alternative |
| Nitrile | > 480 | Good | Suitable as inner glove or for short-duration tasks |
Source: Ansell Chemical Resistance Guide[6]
This data underscores the superiority of butyl and Viton™/butyl composites for handling hydrazines. While nitrile shows a long breakthrough time, its "Good" versus "Excellent" degradation rating suggests that it may become less physically robust upon prolonged exposure, reinforcing its role as an inner glove or for incidental contact.
Operational Protocols: From Donning to Disposal
A successful PPE strategy extends beyond selection to encompass the entire lifecycle of its use. The following protocols are designed to be self-validating systems, ensuring safety at every step.
PPE Donning and Doffing: A Deliberate Process
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Disposal Plan: Managing Contaminated Materials
All PPE that has come into contact with this compound is considered hazardous waste and must be disposed of accordingly.[4][7] Never discard contaminated PPE in general laboratory trash.
Step-by-Step Disposal Protocol:
-
Segregation at the Point of Use: Establish a designated, clearly labeled hazardous waste container within the fume hood or immediate work area. The container should be a sealable, chemically resistant drum or pail.
-
Immediate Disposal: As contaminated PPE is removed (e.g., outer gloves), it should be immediately placed into the designated hazardous waste container.
-
Decontamination of Reusable PPE (If Applicable): While most PPE for hydrazine service should be disposable, if reusable items like face shields are used, they must be decontaminated. A common method for hydrazine decontamination is the application of a dilute (5%) sodium hypochlorite solution, followed by a thorough water rinse.[8][9] This should be done in a fume hood.
-
Container Sealing and Labeling: Once the work is complete, or the container is full, securely seal the hazardous waste container. Ensure it is labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (Corrosive, Toxic).
-
Scheduled Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
Caption: Disposal Workflow for Contaminated PPE.
Emergency Preparedness: Responding to Exposure
In the event of an exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spills: Treat any spill of this compound as a major event. Evacuate the immediate area and notify your supervisor and EHS. Do not attempt to clean up a significant spill without appropriate training and respiratory protection.[4]
By integrating these principles and protocols into your daily laboratory operations, you can handle this compound with the confidence that comes from a deep, causal understanding of the risks and the proven methods to mitigate them. Safety is not a static checklist; it is a dynamic and continuous commitment to excellence.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Hydrazine | NIOSH | CDC [archive.cdc.gov]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. arxada.com [arxada.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
